SIS17
Description
Propriétés
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SIS17
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its primary mechanism of action is the inhibition of the defatty-acylase activity of HDAC11, leading to the hyperacetylation of cellular substrates. A key substrate identified is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2). By preventing the demyristoylation of SHMT2, this compound modulates downstream signaling pathways, most notably the type I interferon (IFN) response. This targeted activity, coupled with a favorable selectivity profile against other HDAC isoforms, positions this compound as a valuable chemical probe for studying the biological functions of HDAC11 and as a potential therapeutic agent in oncology and immunology.
Core Mechanism of Action: Selective HDAC11 Inhibition
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC11. It has been demonstrated to be a highly selective inhibitor, showing minimal activity against other HDAC classes.
Quantitative Inhibition Data
The inhibitory potency of this compound against HDAC11 has been quantified using various substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Substrate | IC50 (μM) | Reference |
| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [1] |
| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [1] |
Selectivity Profile: this compound has been shown to be highly selective for HDAC11. At a concentration of 100 μM, this compound did not exhibit significant inhibition of HDAC1, HDAC8 (Class I), HDAC4 (Class IIa), or sirtuins SIRT1, SIRT2, SIRT3, and SIRT6 (Class III).[1] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for elucidating the specific roles of HDAC11.
Downstream Signaling Effects: Modulation of SHMT2 and Type I Interferon Pathway
The primary downstream effect of this compound-mediated HDAC11 inhibition is the alteration of the post-translational modification of SHMT2.
Inhibition of SHMT2 Demyristoylation
HDAC11 functions as a defatty-acylase, specifically removing myristoyl groups from lysine (B10760008) residues of its substrates.[1] One of the key substrates of HDAC11 is SHMT2.[1] this compound, by inhibiting HDAC11, prevents the demyristoylation of SHMT2, leading to an increase in its fatty-acylated state.[1]
Impact on Type I Interferon Signaling
The fatty-acylation status of SHMT2 is critical for its function in regulating the type I interferon (IFN) signaling pathway. Increased fatty acylation of SHMT2, as induced by this compound, enhances the type I IFN response. The proposed mechanism involves the following steps:
-
Enhanced IFNAR1 Stability: Fatty-acylated SHMT2 is recruited to the type I interferon receptor subunit, IFNAR1. This interaction is thought to inhibit the ubiquitination and subsequent degradation of IFNAR1.
-
Increased STAT1 Phosphorylation: A more stable IFNAR1 leads to enhanced signaling upon interferon binding, resulting in increased phosphorylation of the signal transducer and activator of transcription 1 (STAT1).
-
Upregulation of Interferon-Stimulated Genes (ISGs): Phosphorylated STAT1 translocates to the nucleus and activates the transcription of a battery of interferon-stimulated genes (ISGs), which are crucial for antiviral and anti-proliferative responses.
Synergistic Antitumor Activity
Preliminary evidence suggests that this compound may have synergistic effects when combined with other anti-cancer agents. In a study, this compound exhibited synergistic cytotoxicity with the chemotherapeutic drug oxaliplatin (B1677828) in K562 human leukemia cells.[2] The underlying mechanism for this synergy is likely related to the ability of HDAC inhibitors to modulate chromatin structure and gene expression, potentially sensitizing cancer cells to DNA-damaging agents like oxaliplatin.
Experimental Protocols
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from the methods described in the primary literature for determining the IC50 of this compound against HDAC11.[1]
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide substrate
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile/water)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add recombinant HDAC11 to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing HDAC11 and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate the deacetylated product from the substrate.
-
Quantify the peak areas to determine the extent of enzymatic activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based SHMT2 Fatty Acylation Assay
This protocol outlines the general steps to assess the effect of this compound on the fatty acylation of endogenous SHMT2 in cells.[1]
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.
-
During the last few hours of treatment, add the alkyne-tagged palmitic acid analog to the culture medium to allow for metabolic labeling of acylated proteins.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Perform a click chemistry reaction on the cell lysates by adding biotin-azide and the catalyst mixture to conjugate biotin (B1667282) to the alkyne-labeled acylated proteins.
-
Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (i.e., acylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Quantify the band intensities to determine the relative change in SHMT2 acylation upon this compound treatment.
Preclinical Outlook and Future Directions
While this compound has proven to be a valuable research tool, its development as a clinical candidate is still in the early stages. A notable challenge for many HDAC11 inhibitors has been achieving favorable pharmacokinetic properties.[3] Further preclinical studies are warranted to evaluate the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of this compound in relevant animal models of cancer and inflammatory diseases. The synergistic potential of this compound with existing therapies, particularly immune checkpoint inhibitors and DNA-damaging agents, represents a promising avenue for future investigation. The continued exploration of the downstream consequences of selective HDAC11 inhibition will undoubtedly uncover new therapeutic opportunities.
References
SIS17: A Selective Inhibitor of HDAC11's Defatty-Acylase Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression and various cellular processes by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1] While most HDAC inhibitors target multiple HDACs, the development of isoform-specific inhibitors is crucial for dissecting the biological functions of individual HDACs and for creating more targeted therapeutics with potentially fewer side effects.[2] HDAC11, the sole member of the class IV HDAC family, has been a subject of increasing interest due to its unique enzymatic activity and its implications in various diseases.[1][3] Recent studies have revealed that HDAC11 possesses potent defatty-acylation activity, specifically demyristoylation, which is significantly more efficient than its deacetylase activity.[1][4]
This technical guide focuses on SIS17, a potent and selective inhibitor of HDAC11.[5] Developed through an activity-guided rational design approach, this compound has emerged as a valuable tool for studying the biological roles of HDAC11.[1][5] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
This compound acts as a selective inhibitor of HDAC11's enzymatic activity.[5] Its primary mechanism of action is the inhibition of the defatty-acylation of HDAC11 substrates.[1][5] One of the key identified substrates of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme also found in the cytosol and nucleus.[1][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[1] By inhibiting this activity, this compound increases the fatty-acylation level of SHMT2 within cells.[1][6] This modulation of SHMT2's post-translational modification has downstream effects on cellular signaling, most notably on the type I interferon (IFN) signaling pathway.[3]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | Substrate | IC50 (μM) | Reference |
| This compound | HDAC11 | myristoyl-H3K9 peptide | 0.83 | [1][5] |
| This compound | HDAC11 | myristoyl-SHMT2 peptide | 0.27 | [1] |
| FT895 | HDAC11 | myristoyl-H3K9 peptide | 0.74 | [1] |
| SIS7 | HDAC11 | myristoyl-H3K9 peptide | 0.91 | [1] |
| SIS7 | HDAC11 | myristoyl-SHMT2 peptide | 1.0 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound and Other HDAC11 Inhibitors.
| Inhibitor | HDAC1 | HDAC8 | HDAC4 | SIRT1 | SIRT2 | SIRT3 | SIRT6 |
| This compound | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM | No significant inhibition at 100 μM |
| FT895 | - | 9.2 μM | 25 μM | - | - | - | - |
Table 2: Selectivity Profile of this compound against other HDACs and Sirtuins. The data indicates that this compound is highly selective for HDAC11.[1]
Experimental Protocols
In Vitro HDAC11 Activity Assay (HPLC-based)
This protocol is adapted from the methods used in the characterization of this compound.[1]
Objective: To determine the in vitro inhibitory activity of this compound against HDAC11 using a myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human HDAC11 enzyme
-
Myristoyl-H3K9 peptide substrate
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the recombinant HDAC11 enzyme, myristoyl-H3K9 peptide substrate, and the this compound dilution (or vehicle control).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).
-
Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide products.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular SHMT2 Fatty-Acylation Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the fatty-acylation of endogenous SHMT2.[1]
Objective: To assess the ability of this compound to inhibit HDAC11 in a cellular context by measuring the change in SHMT2 acylation levels.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Alkyne-tagged palmitic acid analog (Alk14)
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE and western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6 hours).
-
During the last few hours of inhibitor treatment, add the alkyne-tagged fatty acid analog Alk14 to the culture medium to allow for metabolic labeling of acylated proteins.
-
Harvest the cells and lyse them to extract total protein.
-
Perform a click chemistry reaction to attach a biotin (B1667282) tag to the alkyne-labeled acylated proteins.
-
Use streptavidin beads to pull down the biotin-tagged (acylated) proteins.
-
Elute the pulled-down proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Quantify the band intensities to determine the relative increase in SHMT2 acylation in response to this compound treatment.
Visualizations
HDAC11-Mediated Signaling Pathway
The following diagram illustrates the role of HDAC11 in the type I interferon signaling pathway through the defatty-acylation of SHMT2. Inhibition of HDAC11 by this compound blocks this process, leading to an enhanced interferon response.
Caption: HDAC11 signaling pathway and the effect of this compound.
Experimental Workflow: Cellular SHMT2 Acylation Assay
The diagram below outlines the key steps in the cell-based assay to measure the effect of this compound on SHMT2 fatty-acylation.
Caption: Workflow for SHMT2 acylation assay.
Conclusion
This compound is a pioneering selective inhibitor of HDAC11, distinguished by its ability to potently block the enzyme's defatty-acylase activity.[1][5] Its high selectivity and cellular activity make it an invaluable chemical probe for elucidating the diverse biological functions of HDAC11, particularly its role in regulating protein fatty-acylation and its impact on immune signaling pathways.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting HDAC11. While this compound itself may have limitations for clinical translation, it serves as a critical scaffold and pharmacological tool for the development of next-generation HDAC11 inhibitors.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
The Role of SIS17 in Inhibiting Demyristoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein myristoylation, a crucial lipid modification, is dynamically regulated by the interplay of N-myristoyltransferases (NMTs) and demyristoylating enzymes. While NMTs catalyze the addition of a myristoyl group, recent discoveries have identified Histone Deacetylase 11 (HDAC11) as a key enzyme responsible for its removal, a process termed demyristoylation. This guide provides a comprehensive technical overview of SIS17, a selective inhibitor of HDAC11, and its role in the inhibition of demyristoylation. By inhibiting HDAC11, this compound effectively preserves the myristoylated state of substrate proteins, thereby modulating their function and downstream signaling pathways. This document details the mechanism of action of this compound, presents quantitative data on its potency and selectivity, outlines experimental protocols for its study, and visualizes its impact on cellular signaling.
Introduction: The Dynamics of Protein Myristoylation
Protein N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein. This modification is critical for a wide range of cellular processes, including signal transduction, protein-protein interactions, and the trafficking of proteins to membrane compartments. The level of protein myristoylation is not static; it is a reversible process controlled by the opposing activities of N-myristoyltransferases (NMTs), which add the myristoyl group, and demyristoylases, which remove it.
HDAC11, the sole member of the class IV histone deacetylase family, has been identified as a potent demyristoylase, exhibiting efficient defatty-acylation activity.[1][2][3] This discovery has opened new avenues for therapeutic intervention by targeting the removal of myristoylation. This compound has emerged as a valuable chemical probe and potential therapeutic lead due to its selective inhibition of HDAC11's demyristoylating activity.[1][4][5][6]
This compound: A Selective Inhibitor of HDAC11-Mediated Demyristoylation
This compound is a small molecule inhibitor designed to be a selective antagonist of HDAC11.[1] Its mechanism of action is centered on the inhibition of the enzymatic activity of HDAC11, which prevents the removal of myristoyl groups from lysine (B10760008) residues on substrate proteins.[1][4][6] A primary and well-characterized substrate of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[1][7][8] By inhibiting HDAC11, this compound increases the fatty-acylation level of SHMT2, thereby influencing its function in cellular signaling.[1][4]
Quantitative Data on this compound Activity and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | Substrate | IC50 (μM) | Reference |
| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [1] |
| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [1] |
| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 | [1] |
| SIS7 | HDAC11 | Myristoyl-SHMT2 peptide | 1.0 | [1] |
| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 | [1] |
Table 1: In Vitro Inhibitory Potency of this compound and Other HDAC11 Inhibitors.
| Inhibitor (at 100 μM) | HDAC1 | HDAC8 | HDAC4 | SIRT1 | SIRT2 | SIRT3 | SIRT6 |
| This compound | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
| SIS7 | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
Table 2: Selectivity Profile of this compound against Other HDAC Isoforms.[1]
| Cell Line | Treatment | Effect | Concentration | Reference |
| MCF7 | This compound | Significant increase in fatty acylation of SHMT2 | 12.5 μM | [1] |
| K562 | This compound + Oxaliplatin | Synergistic cytotoxicity | Not specified | [9] |
| 769P | This compound + Oxaliplatin | Antagonistic effect on cytotoxicity | Not specified | [9] |
Table 3: Cellular Effects of this compound.
Signaling Pathways Modulated by this compound
The inhibition of HDAC11 by this compound has significant implications for cellular signaling, primarily through the modulation of the myristoylation status of its substrates. The HDAC11-SHMT2 axis is a key pathway affected by this compound.
The HDAC11-SHMT2-IFNαR1 Signaling Pathway
HDAC11-mediated demyristoylation of SHMT2 plays a crucial role in regulating the type I interferon (IFN) signaling pathway.[7][8] Myristoylated SHMT2 is involved in the deubiquitination of the type I interferon receptor (IFNαR1), leading to its stabilization and increased levels on the cell surface.[7] By inhibiting HDAC11, this compound promotes the myristoylated state of SHMT2, which in turn enhances IFNαR1 levels and potentiates type I IFN signaling.[1][7] This has therapeutic implications for viral infections, multiple sclerosis, and cancer, where enhanced type I IFN signaling is beneficial.[1]
Caption: The inhibitory effect of this compound on the HDAC11-SHMT2 signaling axis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on HDAC11 activity and substrate myristoylation.
In Vitro HDAC11 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC11 assay kits and published methodologies.[10][11][12]
Materials:
-
Recombinant human HDAC11 enzyme
-
Fluorogenic HDAC substrate (e.g., a myristoylated lysine peptide with a fluorophore and quencher)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other inhibitors (dissolved in DMSO)
-
Developer solution (e.g., Trypsin-based, to cleave the deacetylated substrate and release the fluorophore)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a black 96-well plate, add 40 µL of a master mix containing the HDAC substrate and assay buffer to all wells.
-
Add 5 µL of the diluted this compound or control solution (buffer with DMSO for positive control, and a known pan-HDAC inhibitor like Trichostatin A for inhibitor control) to the respective wells.
-
To initiate the reaction, add 5 µL of diluted HDAC11 enzyme (e.g., 20 ng/µL) to all wells except the "Blank" wells. For the "Blank" wells, add 5 µL of HDAC Assay Buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Analysis of SHMT2 Fatty-Acylation
This protocol utilizes metabolic labeling with an alkyne-tagged fatty acid analog followed by click chemistry and western blotting.[1][4][13]
Materials:
-
MCF7 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Alkyne-tagged myristic acid analog (e.g., 15-hexadecynoic acid)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-biotin, copper(II) sulfate (B86663) (CuSO4), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
-
SDS-PAGE gels and western blotting apparatus
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Metabolic Labeling:
-
Plate MCF7 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for a specified time (e.g., 6 hours).
-
During the treatment period, supplement the cell culture medium with the alkyne-tagged myristic acid analog (e.g., 50 µM).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysates, add the click chemistry reagents in the following order: azide-biotin, TCEP, TBTA, and CuSO4.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Streptavidin Pulldown:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C to capture the biotinylated (and thus myristoylated) proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against SHMT2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the SHMT2 band will correspond to the level of its fatty-acylation, which is expected to increase with this compound treatment.
-
Caption: A generalized experimental workflow for assessing protein myristoylation in cells.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of HDAC11, a key enzyme responsible for the demyristoylation of proteins such as SHMT2. By inhibiting this process, this compound provides a powerful tool to study the functional consequences of preserving protein myristoylation. The modulation of the HDAC11-SHMT2 axis by this compound has been shown to impact important signaling pathways, including type I interferon signaling, highlighting its therapeutic potential in immunology and oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound and HDAC11 in various biological contexts. Future research should focus on elucidating the full spectrum of HDAC11 substrates, exploring the in vivo efficacy and safety of this compound and its analogs, and identifying patient populations that would most benefit from HDAC11-targeted therapies.
References
- 1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attributes | Graphviz [graphviz.org]
- 9. python 3.x - dot graph graphviz - Produce graph for nearest x branches from selected node - Stack Overflow [stackoverflow.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. HDAC11 Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HDAC11 in Biological Processes and its Targeted Inhibition by SIS17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 11 (HDAC11) is a unique class IV HDAC that plays a critical role in regulating various biological processes, including immune responses, cancer progression, and metabolism. Unlike other HDACs, HDAC11 exhibits potent defatty-acylase activity, which is over 10,000-fold more efficient than its deacetylase activity.[1] This distinct enzymatic function makes HDAC11 an attractive therapeutic target. SIS17 is a selective small molecule inhibitor of HDAC11 that has emerged as a valuable tool for elucidating the biological functions of this enzyme and for potential therapeutic development.[2][3] This technical guide provides an in-depth overview of the biological functions of HDAC11, the mechanism of its inhibition by this compound, and detailed experimental protocols for studying this interaction.
Biological Functions of HDAC11
HDAC11 is implicated in a diverse range of cellular processes, primarily through its enzymatic activity on both histone and non-histone proteins. Its functions are particularly prominent in the regulation of the immune system and in the pathophysiology of cancer.
Immune Regulation
HDAC11 is a key regulator of immune tolerance and activation.[4] One of its well-characterized roles is the negative regulation of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[4][5] By binding to the IL-10 promoter, HDAC11 is thought to mediate histone deacetylation, leading to transcriptional repression of the IL10 gene.[5] Consequently, inhibition of HDAC11 leads to increased IL-10 expression, which can suppress inflammatory responses.[4]
Furthermore, HDAC11 plays a crucial role in the type I interferon (IFN) signaling pathway. It achieves this by defatty-acylating serine hydroxymethyltransferase 2 (SHMT2), a metabolic enzyme.[1][6] The acylation status of SHMT2 affects the ubiquitination and cell surface levels of the type I IFN receptor (IFNαR1).[6][7] By removing the fatty acyl group from SHMT2, HDAC11 promotes the downregulation of IFNαR1, thereby attenuating type I IFN signaling.[5][6] Depletion or inhibition of HDAC11 results in increased expression of IFN-stimulated genes (ISGs), such as ISG15 and PKR.[5][6]
Role in Cancer
HDAC11 is overexpressed in various carcinomas, and its depletion has been shown to induce cell death and inhibit metabolic activity in cancer cell lines, suggesting it may be a viable drug target in oncology.[3] The combination of the HDAC11 inhibitor this compound with the chemotherapeutic agent Oxaliplatin has demonstrated synergistic cytotoxicity in K562 leukemia cells.[2] A pan-cancer analysis has identified HDAC11 as a potential immunological and prognostic biomarker, correlating with tumor mutational burden and microsatellite instability in several cancer types.[8]
This compound: A Selective HDAC11 Inhibitor
This compound is a potent and selective inhibitor of HDAC11.[2][3] Its selectivity is a key feature, as it allows for the specific interrogation of HDAC11 function without the confounding effects of inhibiting other HDAC isoforms.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound against HDAC11 and its selectivity over other HDACs have been quantified in several studies.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound | HDAC11 | Myristoyl-H3K9 peptide | 0.83 µM | [2][3] |
| This compound | HDAC11 | Myristoyl-SHMT2 peptide | 270 nM | [3] |
| SIS7 | HDAC11 | Myristoyl-H3K9 peptide | 0.91 µM | [3] |
| SIS7 | HDAC11 | Myristoyl-SHMT2 peptide | 1.0 µM | [3] |
| FT895 | HDAC11 | Myristoyl-H3K9 peptide | 0.74 µM | [3] |
| FT895 | HDAC4 | 25 µM | [3] | |
| FT895 | HDAC8 | 9.2 µM | [3] |
Table 1: In vitro IC50 values of this compound and other inhibitors against HDACs.
| Treatment | Cell Line | Target Gene/Protein | Effect | Fold Change/Concentration Dependence | Reference |
| This compound | MCF7 | Fatty acylation of SHMT2 | Increased | Significant increase at 12.5 µM | [3] |
| HDAC11 Knockout | HAP1 | ISG15 mRNA | Increased | ~2.5-fold increase | [5] |
| HDAC11 Knockout | HAP1 | PKR mRNA | Increased | ~2-fold increase | [5] |
| HDAC11 Knockdown | MCF-7 | ISG15 mRNA | Increased | ~2-fold increase | [5] |
| HDAC11 Knockdown | MCF-7 | PKR mRNA | Increased | ~1.5-fold increase | [5] |
Table 2: Cellular effects of HDAC11 inhibition or depletion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of HDAC11 and its inhibition by this compound.
In Vitro HDAC11 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC assay kits and can be used to determine the enzymatic activity of HDAC11 and assess the potency of inhibitors like this compound.[9][10]
Materials:
-
Recombinant human HDAC11 enzyme
-
HDAC fluorometric substrate (e.g., containing an acetylated lysine (B10760008) side chain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (e.g., this compound) or vehicle control (e.g., DMSO)
-
Lysine Developer (containing a protease and Trichostatin A to stop the reaction)
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare the HDAC11 enzyme solution by diluting the recombinant enzyme in Assay Buffer to the desired concentration.
-
Prepare the inhibitor solution by serially diluting this compound in Assay Buffer. Include a vehicle control (DMSO).
-
Add 50 µL of the diluted HDAC11 enzyme to each well of the 96-well plate.
-
Add 5 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting the HDAC fluorometric substrate in Assay Buffer.
-
Start the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of Lysine Developer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Detecting SHMT2 Acylation
This protocol describes the detection of changes in the fatty acylation of endogenous SHMT2 in cells treated with this compound.[3]
Materials:
-
Cell culture reagents
-
MCF7 cells
-
This compound
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Streptavidin beads
-
Biotin-azide
-
Click chemistry reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Labeling:
-
Plate MCF7 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and 50 µM of Alk14 for 6 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Click Chemistry and Pulldown:
-
To 1 mg of protein lysate, add biotin-azide and perform a click chemistry reaction to attach biotin (B1667282) to the alkyne-tagged acylated proteins.
-
Add streptavidin beads to the lysates and incubate to pull down the biotinylated (acylated) proteins.
-
Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the pulled-down proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acylated SHMT2.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by HDAC11.
Caption: HDAC11-mediated regulation of IL-10 expression.
Caption: HDAC11 regulates Type I IFN signaling via SHMT2.
Experimental Workflows
The following diagram outlines a typical workflow for the screening and validation of HDAC11 inhibitors.
Caption: Workflow for HDAC11 inhibitor discovery and validation.
Conclusion
HDAC11 stands out as a unique epigenetic regulator with a predominant role as a defatty-acylase. Its involvement in critical biological processes, particularly in immune modulation and cancer, underscores its potential as a therapeutic target. The development of selective inhibitors like this compound has been instrumental in dissecting the intricate functions of HDAC11. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the biology of HDAC11 and explore its therapeutic potential. Future studies focusing on the in vivo efficacy and safety of HDAC11 inhibitors will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase HDAC11 regulates the expression of interleukin 10 and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HDAC11 Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
The Modulatory Effect of SIS17 on Serine Hydroxymethyltransferase 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase 2 (SHMT2) is a critical mitochondrial enzyme in one-carbon (1C) metabolism, a fundamental biological process essential for nucleotide biosynthesis, methylation reactions, and redox homeostasis.[1] The dysregulation of SHMT2 has been implicated in various pathologies, particularly in cancer, where its elevated expression is often associated with malignant progression and therapeutic resistance.[1][2] This has rendered SHMT2 an attractive target for therapeutic intervention. SIS17 is a small molecule that has been identified to modulate SHMT2 function. However, its effect is not through direct inhibition of SHMT2's enzymatic activity. Instead, this compound targets an upstream regulator, histone deacetylase 11 (HDAC11), thereby indirectly influencing a post-translational modification of SHMT2.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on SHMT2, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action: Indirect Regulation of SHMT2 via HDAC11 Inhibition
This compound is a selective inhibitor of HDAC11.[5] HDAC11 is a class IV histone deacetylase that has been shown to possess defatty-acylation activity, specifically demyristoylation.[3][4] One of the known substrates of HDAC11 is SHMT2.[4] The enzymatic activity of HDAC11 removes a myristoyl group from SHMT2. By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an increase in its fatty-acylated state.[3][4] This post-translational modification of SHMT2 has been linked to the regulation of type I interferon receptor signaling.[4] It is important to note that this fatty acylation does not appear to affect the core enzymatic activity of SHMT2 in one-carbon metabolism.[4]
Quantitative Data
The inhibitory potency of this compound against HDAC11 and its effect on SHMT2 acylation have been quantified in several studies. The following table summarizes the key quantitative findings.
| Parameter | Value | Context | Source |
| HDAC11 IC50 | 0.83 µM | General inhibitory concentration | [3][5] |
| HDAC11 IC50 | 270 nM | Inhibition of demyristoylation of a myristoyl-SHMT2 peptide in vitro | [4][6] |
| Cellular Concentration | 12.5 µM - 50 µM | Concentration range of this compound used to increase fatty acylation of SHMT2 in MCF7 cells | [4] |
Signaling Pathway
The interaction between this compound, HDAC11, and SHMT2 is part of a larger signaling network that influences cellular processes. The following diagram illustrates this pathway.
Caption: Signaling pathway illustrating this compound's inhibition of HDAC11, leading to increased myristoylation of SHMT2 and subsequent regulation of interferon signaling.
Experimental Protocols
A key experiment to determine the effect of this compound on SHMT2 is the cellular fatty acylation assay. The following is a detailed protocol based on published methods.[4]
Protocol: Cellular SHMT2 Fatty Acylation Assay
Objective: To determine the effect of this compound on the fatty acylation status of endogenous SHMT2 in mammalian cells.
Materials:
-
MCF7 cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (dissolved in DMSO)
-
Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)
-
Click chemistry reagents (e.g., biotin-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP))
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF7 cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) and 50 µM of the alkyne-tagged palmitic acid analog for 6 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents: biotin-azide, copper(II) sulfate, and TCEP.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Pulldown of Acylated Proteins:
-
Add pre-washed streptavidin-conjugated magnetic beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with gentle rotation to capture biotin-tagged (i.e., acylated) proteins.
-
Wash the beads three times with lysis buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SHMT2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the cellular SHMT2 fatty acylation assay.
Caption: Workflow for the cellular SHMT2 fatty acylation assay, from cell treatment to data analysis.
Logical Relationships
The interplay between this compound, HDAC11, and SHMT2 and its downstream consequences can be summarized in a logical relationship diagram.
Caption: Logical flow of this compound's effect, from HDAC11 inhibition to the distinct consequences for SHMT2's post-translational modification and enzymatic function.
Conclusion
This compound exerts its effect on SHMT2 through an indirect mechanism, specifically by inhibiting the defatty-acylating enzyme HDAC11. This leads to an increase in the myristoylation of SHMT2, a post-translational modification that appears to be involved in the regulation of immune signaling pathways rather than the canonical enzymatic function of SHMT2 in one-carbon metabolism. For researchers and drug development professionals, this distinction is critical. Targeting SHMT2's post-translational modifications via upstream regulators like HDAC11 presents a novel therapeutic strategy that may offer a more nuanced approach to modulating SHMT2-related pathways, potentially uncoupling its role in immune signaling from its essential metabolic functions. Further investigation into the functional consequences of SHMT2 acylation is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
Investigating the Therapeutic Potential of SIS17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Emerging research has identified HDAC11 as a critical regulator of various cellular processes, positioning it as a promising therapeutic target for a range of diseases, including cancer, autoimmune disorders, and metabolic conditions. This compound exerts its inhibitory effect through a novel mechanism, targeting the defatty-acylase activity of HDAC11, rather than its deacetylase function. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. While in vivo and clinical data are not yet available, this document serves as a valuable resource for researchers investigating the therapeutic potential of this promising preclinical compound.
Introduction to this compound and HDAC11
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. HDAC11, the most recently discovered member of the zinc-dependent HDACs, is unique in its structure and enzymatic activity. While its deacetylase activity is weak, HDAC11 exhibits robust defatty-acylase activity, specifically removing long-chain fatty acyl groups from lysine (B10760008) residues of substrate proteins. This distinct enzymatic function has opened new avenues for therapeutic intervention.
This compound has been identified as a selective inhibitor of HDAC11 with a reported IC50 of 0.83 μM.[1] Its selectivity for HDAC11 over other HDAC isoforms minimizes the potential for off-target effects, a common challenge with pan-HDAC inhibitors. The primary known substrate of HDAC11's defatty-acylase activity is serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[2] By inhibiting the demyristoylation of SHMT2, this compound can modulate downstream signaling pathways, highlighting its potential in various disease contexts.[2]
Mechanism of Action: The HDAC11-SHMT2 Signaling Axis
This compound's therapeutic potential stems from its ability to modulate the activity of SHMT2 by inhibiting its defatty-acylation by HDAC11. This targeted inhibition leads to an accumulation of myristoylated SHMT2, which in turn can influence various cellular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Substrate | IC50 (μM) | Reference |
| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [2] |
| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [2] |
Table 2: Selectivity of this compound
| HDAC Isoform | Inhibition at 100 μM | Reference |
| HDAC1 | No significant inhibition | [2] |
| HDAC8 | No significant inhibition | [2] |
| HDAC4 | No significant inhibition | [2] |
| SIRT1 | No significant inhibition | [2] |
| SIRT2 | No significant inhibition | [2] |
| SIRT3 | No significant inhibition | [2] |
| SIRT6 | No significant inhibition | [2] |
Table 3: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Observation | Reference |
| MCF7 | SHMT2 Fatty Acylation | Increased fatty acylation at ≥12.5 μM | [2] |
| K562 | Synergistic Cytotoxicity | Synergistic with Oxaliplatin (B1677828) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro HDAC11 Inhibition Assay
This protocol is adapted from the methodology described in the discovery of this compound.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC11.
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide or Myristoyl-SHMT2 peptide (substrate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HPLC system
Procedure:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant HDAC11, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the myristoylated peptide substrate.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide fragments.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular SHMT2 Fatty Acylation Assay
This protocol describes the metabolic labeling approach to assess the effect of this compound on SHMT2 acylation in cells.[2]
Objective: To determine if this compound increases the fatty acylation of endogenous SHMT2 in a cellular context.
Materials:
-
MCF7 cells
-
Cell culture medium and supplements
-
Alkyne-tagged palmitic acid analog (Alk14)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Seed MCF7 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a control) and 50 μM Alk14 for 6 hours at 37°C.
-
Harvest the cells and lyse them in lysis buffer.
-
Perform a click chemistry reaction on the cell lysates by adding biotin-azide, copper sulfate, and TBTA to conjugate biotin (B1667282) to the alkyne-labeled proteins.
-
Incubate the reaction for 1 hour at room temperature.
-
Pull down the biotin-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Visualize the results using a chemiluminescence detection system.
Synergistic Cytotoxicity Assay
While a specific detailed protocol for this compound and oxaliplatin in K562 cells is not publicly available, a general methodology based on standard practices for assessing drug synergy is provided below.
Objective: To determine if this compound and oxaliplatin have a synergistic cytotoxic effect on K562 cells.
Materials:
-
K562 cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Oxaliplatin (dissolved in a suitable solvent)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Determine the IC50 values of this compound and oxaliplatin individually in K562 cells after a 48-hour treatment period using a standard cell viability assay.
-
Design a combination matrix with varying concentrations of this compound and oxaliplatin, typically at constant ratios based on their individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Seed K562 cells in 96-well plates and treat them with the single agents and the combinations for 48 hours.
-
Measure cell viability using a suitable reagent and a microplate reader.
-
Calculate the fraction of affected cells for each treatment condition.
-
Analyze the data using the Chou-Talalay method with CompuSyn software to determine the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Therapeutic Potential and Future Directions
The selective inhibition of HDAC11 by this compound presents a compelling therapeutic strategy for a multitude of diseases.
-
Oncology: The synergistic effect of this compound with oxaliplatin in K562 leukemia cells suggests its potential as a combination therapy for hematological malignancies.[3] Further investigation into other cancer types where HDAC11 is overexpressed is warranted.
-
Autoimmune and Inflammatory Diseases: Given the role of HDAC11 in regulating immune responses, this compound could be explored for the treatment of conditions like multiple sclerosis and other autoimmune disorders.[2]
-
Metabolic Diseases: Preclinical studies with other HDAC11 inhibitors have shown promise in models of metabolic disorders.[4] The unique mechanism of this compound makes it an attractive candidate for further investigation in this area.
Future research should focus on:
-
In vivo characterization: Pharmacokinetic, pharmacodynamic, and toxicity studies in animal models are crucial to assess the safety and efficacy profile of this compound.
-
Biomarker development: Identifying biomarkers to predict response to this compound therapy will be essential for its clinical translation.
-
Exploration of novel combinations: Investigating the synergistic potential of this compound with other therapeutic agents could broaden its clinical utility.
Conclusion
This compound is a first-in-class selective inhibitor of HDAC11 with a well-defined in vitro mechanism of action. Its ability to modulate the fatty acylation of SHMT2 provides a novel approach to targeting diseases driven by aberrant HDAC11 activity. While the therapeutic journey of this compound is still in its nascent stages, the preclinical data presented in this guide underscore its significant potential. Further in-depth preclinical and eventual clinical investigations are imperative to fully elucidate the therapeutic promise of this innovative compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pan-cancer analysis identifies HDAC11 as an immunological and prognostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
SIS17: A Technical Guide to a Selective HDAC11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family.[1] Developed through an activity-guided rational design approach, this compound demonstrates significant selectivity for HDAC11 over other HDAC isoforms. Its mechanism of action involves the inhibition of HDAC11's defatty-acylase activity, specifically preventing the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2). This targeted activity modulates downstream signaling pathways, including the type I interferon response, highlighting its potential as a chemical probe to explore HDAC11 biology and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound.
Discovery and Rationale
This compound was developed through a rational design strategy that capitalized on the unique substrate preference of HDAC11 for long-chain fatty-acylated lysines.[1] Unlike other HDACs that primarily act as deacetylases, HDAC11 exhibits robust defatty-acylase activity.[2][3] The design of this compound was guided by the principle of creating a molecule that would specifically fit into the active site of HDAC11 and inhibit its enzymatic function. The core structure of this compound features a carbohydrazide (B1668358) moiety, which is crucial for its inhibitory activity, likely through chelation of the zinc ion in the HDAC11 active site.[1]
In Vitro Pharmacology
Potency and Selectivity
This compound is a potent inhibitor of HDAC11, with its inhibitory concentration (IC50) varying depending on the substrate used in the assay. When tested against a myristoylated histone H3 lysine (B10760008) 9 (H3K9) peptide, this compound exhibited an IC50 of 0.83 μM.[1][4] Its potency was even greater when assayed with a more physiologically relevant substrate, a myristoylated SHMT2 peptide, yielding an IC50 of 270 nM.[1]
A key feature of this compound is its high selectivity for HDAC11. In a panel of enzymatic assays, this compound showed no significant inhibition of other HDACs, including class I (HDAC1, HDAC8), class II (HDAC4), and class III (SIRT1, SIRT2, SIRT3, SIRT6) enzymes, even at concentrations as high as 100 μM.[1] This remarkable selectivity makes this compound a valuable tool for specifically probing the function of HDAC11.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Substrate | IC50 (μM) | Selectivity vs. other HDACs (at 100 μM) | Reference |
| HDAC11 | myristoyl-H3K9 peptide | 0.83 | No significant inhibition | [1] |
| HDAC11 | myristoyl-SHMT2 peptide | 0.27 | No significant inhibition | [1] |
| HDAC1 | N/A | >100 | N/A | [1] |
| HDAC4 | N/A | >100 | N/A | [1] |
| HDAC8 | N/A | >100 | N/A | [1] |
| SIRT1 | N/A | >100 | N/A | [1] |
| SIRT2 | N/A | >100 | N/A | [1] |
| SIRT3 | N/A | >100 | N/A | [1] |
| SIRT6 | N/A | >100 | N/A | [1] |
Cellular Activity
This compound has demonstrated activity in cellular assays, confirming its cell permeability and ability to engage its target within a cellular context. In MCF7 breast cancer cells, treatment with this compound led to a dose-dependent increase in the fatty acylation of endogenous SHMT2.[1] This provides direct evidence of this compound's ability to inhibit HDAC11's demyristoylase activity in living cells.
Furthermore, this compound exhibited synergistic cytotoxicity with the chemotherapeutic agent oxaliplatin (B1677828) in K562 chronic myeloid leukemia cells.[5] This suggests that inhibition of HDAC11 by this compound may sensitize cancer cells to other anti-cancer agents.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of HDAC11's enzymatic activity. HDAC11 is a zinc-dependent enzyme, and the carbohydrazide group of this compound is believed to chelate the zinc ion in the enzyme's active site, thereby blocking its catalytic function.[1] The specificity of this compound for HDAC11 is attributed to the unique structural features of its active site, which accommodates the long-chain fatty acyl substrates that HDAC11 preferentially acts upon.
The HDAC11-SHMT2 Signaling Pathway
A critical substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme that plays a key role in one-carbon metabolism.[2][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[2] The acylation state of SHMT2 is believed to be a regulatory switch for its function. By inhibiting HDAC11, this compound increases the myristoylation of SHMT2. This post-translational modification has been shown to impact the type I interferon (IFN) signaling pathway.[2][3][6][7] While the precise molecular details are still under investigation, it is proposed that myristoylated SHMT2 influences the ubiquitination and cell surface levels of the type I IFN receptor.[2][6]
Experimental Protocols
In Vitro HDAC11 Enzymatic Assay
This protocol describes the determination of the IC50 value of this compound against HDAC11 using a myristoyl-H3K9 peptide substrate and HPLC-based detection.
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to the desired concentrations in the assay buffer.
-
In a microplate, combine recombinant HDAC11 and the myristoyl-H3K9 peptide substrate in the assay buffer.
-
Add the different concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analyze the reaction products by reverse-phase HPLC to separate the acylated and deacetylated peptides.
-
Quantify the peak areas corresponding to the substrate and product.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular SHMT2 Acylation Assay
This protocol details the procedure to assess the effect of this compound on the fatty acylation of endogenous SHMT2 in cultured cells.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)
-
This compound
-
Lysis buffer
-
Biotin-azide
-
Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with the alkyne-tagged palmitic acid analog and different concentrations of this compound for a specified time (e.g., 4-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform a click chemistry reaction by incubating the cell lysate with biotin-azide and the reaction components to attach biotin (B1667282) to the acylated proteins.
-
Enrich the biotinylated (acylated) proteins using streptavidin beads.
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Analyze the band intensities to determine the relative change in SHMT2 acylation upon this compound treatment.
Preclinical Development and Future Directions
In Vivo Studies
To date, there is a lack of publicly available data on the in vivo pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models. While the in vitro profile of this compound is promising, its properties as a drug candidate, such as metabolic stability, bioavailability, and in vivo target engagement, remain to be determined. General methodologies for evaluating HDAC inhibitors in vivo often involve xenograft models of cancer, where the compound is administered systemically, and tumor growth is monitored. Pharmacodynamic assessments typically involve measuring histone acetylation or other target-specific biomarkers in tumor and surrogate tissues.
It has been suggested that some early-stage HDAC11 inhibitors, including this compound, may face challenges in clinical translation due to suboptimal pharmacokinetic properties or stability.[8] Further medicinal chemistry efforts may be required to optimize the lead compound for in vivo applications.
Clinical Trials
There are currently no registered clinical trials for this compound. The development of selective HDAC inhibitors is an active area of research, and the insights gained from studying this compound and other HDAC11-selective compounds will be valuable for the future design of clinical candidates.
Conclusion
This compound is a pioneering selective inhibitor of HDAC11 that has been instrumental in elucidating the defatty-acylase function of this enzyme and its role in regulating cellular signaling pathways. Its high selectivity makes it an invaluable research tool for dissecting the specific biological functions of HDAC11. While the in vivo and clinical development of this compound itself has not been reported, the knowledge generated from its discovery and characterization provides a strong foundation for the development of next-generation HDAC11 inhibitors with therapeutic potential in oncology, immunology, and other disease areas. Further optimization of this chemical scaffold may lead to drug candidates with improved pharmacokinetic and pharmacodynamic properties suitable for clinical investigation.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Deacetylation of serine hydroxymethyl-transferase 2 by SIRT3 promotes colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIS17 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 has emerged as a significant tool for studying the epigenetic regulation of gene expression. As a potent and selective inhibitor of histone deacetylase 11 (HDAC11), this compound offers a targeted approach to understanding the multifaceted roles of this unique class IV HDAC. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling pathways, and the resulting regulation of gene expression. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound's primary mode of action is the specific inhibition of HDAC11's enzymatic activity. Unlike other HDACs that primarily function as histone deacetylases, HDAC11 has been shown to be an efficient defatty-acylase.[1] this compound directly targets this activity, with a demonstrated half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[2][3][4][5]
The most well-characterized substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme crucial for one-carbon metabolism.[5][6][7] HDAC11 removes myristoyl groups from lysine (B10760008) residues on SHMT2.[6] By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an increase in its acylated state.[2][6] This alteration in the post-translational modification of SHMT2 is a key initiating event in the downstream signaling cascade that ultimately influences gene expression.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 for HDAC11 | 0.83 µM | In vitro enzyme assay | [2][3] |
| Cellular Concentration for SHMT2 Acylation Increase | 12.5 - 50.0 µM | Treatment of MCF7 cells for 6 hours | [6] |
Table 1: In vitro and cellular activity of this compound.
| Cell Line | Treatment Concentration | Duration | Observed Effect on SHMT2 | Reference |
| MCF7 | 12.5 µM | 6 hours | Significant increase in fatty acylation | [6] |
| MCF7 | 25.0 µM | 6 hours | Significant increase in fatty acylation | [6] |
| MCF7 | 50.0 µM | 6 hours | Significant increase in fatty acylation | [6] |
Table 2: Effect of this compound on the fatty acylation of endogenous SHMT2 in MCF7 cells.
Signaling Pathways Modulated by this compound
The inhibition of HDAC11 by this compound triggers a cascade of events that modulate specific signaling pathways, thereby regulating gene expression. The primary pathway elucidated to date is the Type I Interferon (IFN) signaling pathway.
Caption: this compound-mediated inhibition of HDAC11 and its downstream signaling.
Experimental Protocols
Acyl-Biotin Exchange (ABE) Assay for Detecting SHMT2 Acylation
This protocol is adapted from standard ABE procedures and can be used to assess the effect of this compound on the fatty acylation of SHMT2.[8][9][10][11][12]
Materials:
-
Cell lysis buffer (50 mM HEPES pH 7.0, 2% SDS, 1 mM EDTA)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HA) solution (0.5 M, pH 7.0)
-
Tris-HCl (1 M, pH 7.0)
-
Thiol-reactive biotinylation reagent (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Cell Lysis and Thiol Blocking:
-
Treat cells with desired concentrations of this compound or vehicle control.
-
Harvest and lyse cells in lysis buffer containing 25 mM NEM to block free thiol groups.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Acyl Group Cleavage:
-
Precipitate proteins to remove excess NEM.
-
Resuspend the protein pellet in a buffer and divide the sample into two aliquots.
-
To one aliquot, add hydroxylamine solution to cleave thioester bonds. To the other, add Tris-HCl as a negative control.
-
Incubate for 1 hour at room temperature.
-
-
Biotinylation of Newly Exposed Thiols:
-
Add the thiol-reactive biotinylation reagent to both samples and incubate to label the cysteine residues that were previously acylated.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the biotinylated protein samples with streptavidin-agarose beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis by Western Blot:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-SHMT2 antibody to detect the amount of acylated SHMT2 in each sample.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol can be used to quantify the changes in mRNA levels of target genes upon treatment with this compound.[1][13][14][15][16]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, gene-specific primers, and cDNA template.
-
Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound provides a valuable chemical probe for dissecting the biological functions of HDAC11 and its role in gene expression regulation. Its high selectivity allows for targeted investigations into the downstream consequences of inhibiting this unique defatty-acylase. The primary mechanism of this compound involves the modulation of SHMT2 acylation, which in turn impacts the type I interferon signaling pathway. Future research should focus on identifying a broader range of HDAC11 substrates and elucidating the full spectrum of signaling pathways and gene networks regulated by this compound. Such studies will be instrumental in unlocking the therapeutic potential of targeting HDAC11 in various diseases, including cancer and inflammatory disorders.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Detection of S-Acylated CD95 by Acyl-Biotin Exchange | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. illumina.com [illumina.com]
- 16. elearning.unite.it [elearning.unite.it]
The Potential of SIS17 in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDACs, has emerged as a critical regulator of metabolic homeostasis. Its inhibition presents a promising therapeutic strategy. SIS17 is a potent and selective small molecule inhibitor of HDAC11 with excellent cell permeability and metabolic stability.[1] This technical guide explores the potential applications of this compound in metabolic disease research, summarizing the preclinical evidence derived from studies on HDAC11 knockout mice and other selective HDAC11 inhibitors. While direct in vivo studies using this compound in metabolic disease models are not yet extensively published, the available data on HDAC11 inhibition provide a strong rationale for its investigation as a novel therapeutic agent.
Introduction to HDAC11 and its Role in Metabolism
HDAC11 is a unique histone deacetylase that primarily functions as a lysine (B10760008) defatty-acylase rather than a deacetylase. It is implicated in the regulation of various physiological processes, including immune responses and metabolism.[2] Preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of HDAC11 confers protection against diet-induced obesity, improves glucose tolerance and insulin (B600854) sensitivity, and ameliorates hepatic steatosis.[3][4] These beneficial metabolic effects are attributed to the multifaceted role of HDAC11 in key metabolic tissues.
Potential Applications of this compound in Metabolic Diseases
Based on the compelling evidence from HDAC11-deficient models and studies with other selective inhibitors, this compound holds significant potential for the research and treatment of several metabolic disorders.
Obesity and Thermogenesis
Inhibition of HDAC11 has been shown to increase energy expenditure by promoting the "browning" of white adipose tissue (WAT) and enhancing the thermogenic activity of brown adipose tissue (BAT).[3][5] This is primarily achieved through the upregulation of Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis.[1][3] Mechanistically, HDAC11 suppresses the thermogenic program in adipocytes. Its inhibition leads to increased UCP1 expression and enhanced thermogenic capacity.[2][3]
Table 1: Effects of HDAC11 Deletion on Obesity and Energy Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Wild-Type (WT) on HFD | HDAC11 Knockout (KO) on HFD | Reference |
| Body Weight Gain | Increased | Attenuated | [3] |
| Fat Mass | Increased | Reduced | [3] |
| Energy Expenditure | Normal | Increased | [6] |
| Oxygen Consumption | Normal | Increased | [6] |
| UCP1 Expression in WAT | Low | Increased ("Beiging") | [3] |
| UCP1 Expression in BAT | Moderate | Increased | [1][3] |
Note: This table summarizes data from studies on HDAC11 knockout mice, which serves as a proxy for the potential effects of a potent inhibitor like this compound.
Type 2 Diabetes and Insulin Sensitivity
HDAC11 plays a crucial role in glucose homeostasis. Deletion of HDAC11 in mice on a high-fat diet leads to improved glucose tolerance and enhanced insulin sensitivity.[3][4] The underlying mechanisms involve both adipose tissue and the liver. Increased adiponectin secretion from adipocytes, a consequence of HDAC11 inhibition, activates the AMP-activated protein kinase (AMPK) pathway in the liver, a key regulator of glucose and lipid metabolism.[1][4]
Table 2: Effects of HDAC11 Deletion on Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Wild-Type (WT) on HFD | HDAC11 Knockout (KO) on HFD | Reference |
| Glucose Tolerance | Impaired | Improved | [3][4] |
| Insulin Sensitivity | Reduced | Enhanced | [3][4] |
| Fasting Insulin Levels | Elevated | Reduced | [3] |
| Adiponectin Levels | Reduced | Increased | [3] |
| Hepatic AMPK Activation | Normal | Increased | [1][4] |
Note: This table summarizes data from studies on HDAC11 knockout mice, which serves as a proxy for the potential effects of a potent inhibitor like this compound.
Non-Alcoholic Fatty Liver Disease (NAFLD)
The liver is a key target of HDAC11-mediated metabolic regulation. HDAC11 deficiency protects against the development of hepatic steatosis (fatty liver) in response to a high-fat diet.[3] This protective effect is linked to the activation of the adiponectin-AdipoR-AMPK signaling pathway in the liver, which promotes fatty acid oxidation and reduces lipid accumulation.[1][4]
Table 3: Effects of HDAC11 Deletion on Hepatic Lipid Metabolism in High-Fat Diet (HFD)-Fed Mice
| Parameter | Wild-Type (WT) on HFD | HDAC11 Knockout (KO) on HFD | Reference |
| Liver Weight | Increased | Reduced | [3] |
| Hepatic Triglyceride Content | Elevated | Reduced | [3] |
| Hepatic Steatosis | Present | Ameliorated | [3] |
| Adiponectin Receptor (AdipoR) Expression | Normal | Increased | [4] |
| Carnitine Palmitoyltransferase 1 (CPT1) Expression | Normal | Increased | [1] |
Note: This table summarizes data from studies on HDAC11 knockout mice, which serves as a proxy for the potential effects of a potent inhibitor like this compound.
Signaling Pathways Modulated by HDAC11 Inhibition
The metabolic benefits of HDAC11 inhibition are mediated through distinct signaling pathways in different tissues. The following diagrams illustrate the key mechanisms.
Experimental Protocols for In Vivo Evaluation of this compound
While specific protocols for this compound are not yet published, the following provides a general framework for evaluating its efficacy in a diet-induced obesity mouse model.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
This compound Administration: Once obesity is established, mice are treated with this compound or vehicle control. Administration can be via oral gavage or intraperitoneal injection, daily for 4-8 weeks. Dose-ranging studies should be performed to determine the optimal therapeutic dose.
Key Experimental Readouts
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine fat and lean mass using quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA).
-
Food and Water Intake: Measure daily food and water consumption.
-
Energy Expenditure: Use indirect calorimetry (metabolic cages) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Physical Activity: Monitor locomotor activity using infrared beams within the metabolic cages.
-
-
Glucose Homeostasis:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 45, and 60 minutes.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the treatment period.
-
-
Tissue and Blood Analysis:
-
Serum Profiling: At sacrifice, collect blood to measure serum levels of insulin, adiponectin, leptin, triglycerides, and cholesterol.
-
Liver Histology: Harvest liver tissue for H&E staining to assess steatosis and Oil Red O staining to visualize lipid accumulation.
-
Adipose Tissue Analysis: Collect BAT and WAT for histological analysis and gene expression analysis of thermogenic markers (e.g., UCP1, PGC1α) by qPCR or Western blot.
-
Gene Expression Analysis: Perform qPCR or RNA-sequencing on liver and adipose tissue to investigate the molecular pathways affected by this compound treatment.
-
Conclusion and Future Directions
The selective HDAC11 inhibitor this compound represents a promising pharmacological tool for the investigation and potential treatment of metabolic diseases. The wealth of preclinical data from HDAC11 knockout and other selective inhibitor studies strongly supports the hypothesis that this compound will exert beneficial effects on obesity, type 2 diabetes, and NAFLD. Future research should focus on conducting rigorous in vivo studies with this compound to confirm these effects and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. Elucidating the full spectrum of its molecular targets and downstream signaling effects will be crucial for its translation into a clinical setting. The development of this compound and similar compounds opens up a novel therapeutic avenue for combating the growing epidemic of metabolic disorders.
References
- 1. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC11 suppresses the thermogenic program of adipose tissue via BRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Histone deacetylase 11 as a key regulator of metabolism and obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SIS17 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2] Unlike other HDACs, HDAC11 exhibits unique substrate specificity, primarily acting as a lysine (B10760008) defatty-acylase.[3] Its role in various cellular processes, particularly in the context of cancer, has made it and its inhibitors like this compound a subject of intense research. This technical guide provides an in-depth overview of the use of this compound in cancer cell line studies, focusing on its mechanism of action, experimental protocols, and impact on key signaling pathways.
Mechanism of Action of this compound
This compound exerts its effects by specifically inhibiting the enzymatic activity of HDAC11.[1][2] The primary known substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[2][4] HDAC11 removes myristoyl groups from lysine residues on SHMT2, a post-translational modification that regulates its activity and stability.[3] By inhibiting HDAC11, this compound increases the fatty-acylation of SHMT2, thereby modulating its function.[1][2]
SHMT2 plays a critical role in cancer cell proliferation and survival by catalyzing the conversion of serine to glycine, a crucial step in the synthesis of nucleotides and other macromolecules essential for rapidly dividing cells.[5][6][7] Dysregulation of SHMT2 activity has been linked to poor prognosis in various cancers.[5]
Signaling Pathways Affected by this compound
The inhibition of HDAC11 by this compound and the subsequent modulation of SHMT2 activity impact several downstream signaling pathways crucial for cancer progression.
Diagram: this compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits HDAC11, leading to increased SHMT2 myristoylation and subsequent effects on cancer cell metabolism and signaling.
The primary downstream consequences of this compound-mediated HDAC11 inhibition include:
-
Modulation of One-Carbon Metabolism: Increased SHMT2 activity fuels the synthesis of nucleotides, impacting DNA replication and cell proliferation.[5][6]
-
Activation of Pro-Survival Signaling Pathways: SHMT2 has been shown to promote cancer growth through the activation of several key signaling cascades, including:
-
MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5]
-
VEGF Pathway: This pathway is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]
-
PI3K/AKT/mTOR Pathway: This central signaling pathway controls cell growth, metabolism, and survival.[7]
-
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.[6]
-
Quantitative Data on this compound in Cancer Cell Lines
The following tables summarize the available quantitative data on the effects of this compound in various cancer cell line studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value (μM) | Assay Conditions | Reference |
| HDAC11 | 0.83 | Cell-free enzymatic assay | [1] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration(s) | Duration | Reference |
| MCF7 | Breast Cancer | Increased fatty acylation of SHMT2 | 0-50 μM | 6 hours | [1] |
| K562 | Chronic Myelogenous Leukemia | Synergistic cytotoxicity with Oxaliplatin (B1677828) | Not specified | 48 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in cancer cell line studies.
Western Blot Analysis of SHMT2 Acylation
This protocol is adapted from the methodology used in the initial characterization of this compound.[2]
Diagram: Workflow for SHMT2 Acylation Western Blot
Caption: A stepwise workflow for analyzing SHMT2 acylation levels in response to this compound treatment.
Materials:
-
MCF7 breast cancer cell line
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF7 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 μM) for 6 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHMT2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of SHMT2 acylation.
-
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
This compound (dissolved in DMSO)
-
Oxaliplatin (optional, for combination studies)
-
96-well plates
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations. For combination studies, treat with this compound and/or Oxaliplatin alone and in combination. Include a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound. For combination studies, calculate the Combination Index (CI) to assess synergy.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Diagram: Apoptosis Assay Workflow
Caption: A general workflow for assessing this compound-induced apoptosis using Annexin V and PI staining.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound for a specified time. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
-
Incubation and Analysis:
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a valuable tool for investigating the role of HDAC11 and one-carbon metabolism in cancer. Its high selectivity allows for the specific interrogation of the HDAC11-SHMT2 axis and its downstream signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to study the effects of this compound on cancer cell lines. Further research is warranted to explore the full therapeutic potential of this compound, including comprehensive in vivo studies and the identification of predictive biomarkers for its efficacy. The synergistic effects observed with conventional chemotherapeutic agents like oxaliplatin suggest promising avenues for combination therapies in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
Methodological & Application
Application Notes and Protocols: SIS17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC.[1][2][3] Unlike many other HDAC inhibitors that target multiple HDACs, this compound exhibits high specificity for HDAC11, making it a valuable tool for investigating the specific biological functions of this enzyme and for developing targeted therapeutics.[4][5] Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression.[6][7][8] HDAC11, in particular, has been identified as a regulator of immune responses, and its inhibition is being explored for the treatment of various diseases, including cancer and neurological disorders.[4][5][6]
The primary mechanism of action for this compound is the inhibition of HDAC11's demyristoylation activity.[1][2][4] A known substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a metabolic enzyme that plays a role in one-carbon metabolism.[1][2][4] By inhibiting HDAC11, this compound prevents the removal of myristoyl groups from SHMT2, thereby increasing its fatty acylation levels.[1][4] This modulation of SHMT2 acylation has been shown to impact downstream cellular processes.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cellular processes.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| HDAC11 | 0.83 µM | Cell-free assay | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| MCF7 | 12.5 - 50 µM | 6 hours | Increased fatty acylation of SHMT2 | [4] |
| K562 | Not specified | 48 hours | Synergistic cytotoxicity with Oxaliplatin | [1] |
Signaling Pathway
The signaling pathway of this compound involves the direct inhibition of HDAC11, leading to the hyperacylation of its substrate, SHMT2. This alteration in the post-translational modification of SHMT2 can subsequently influence various cellular signaling cascades.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 20 mg/mL).
-
Based on the molecular weight of this compound (366.60 g/mol ), calculate the required amount of powder.
-
Aseptically, in a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the vial of this compound powder.
-
Gently vortex or sonicate the solution to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Treatment of Adherent Cells (e.g., MCF7) with this compound
This protocol provides a general procedure for treating adherent cancer cell lines with this compound to assess its cellular effects.
Materials:
-
Adherent cells (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: a. Culture MCF7 cells in complete medium until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: a. The following day, prepare fresh dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[4] b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment. c. Incubate the cells for the desired duration (e.g., 6 hours for acylation studies or 48 hours for cytotoxicity assays).[1][4]
-
Downstream Analysis: a. Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting to detect SHMT2 acylation, cell viability assays (e.g., MTT or CellTiter-Glo), or RNA extraction for gene expression analysis.
Protocol 3: Western Blot Analysis of SHMT2 Fatty Acylation
This protocol details the procedure to detect changes in the fatty acylation of SHMT2 following this compound treatment.
Materials:
-
Treated cell lysates (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SHMT2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: a. After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and add the chemiluminescent substrate. h. Visualize the protein bands using an imaging system. An increase in the molecular weight of the SHMT2 band may indicate increased acylation.
Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer | MDPI [mdpi.com]
- 8. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SIS17 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of SIS17, a selective histone deacetylase 11 (HDAC11) inhibitor. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in cell-based assays and other research applications. The information presented here is compiled from publicly available data and general best practices for handling small molecule inhibitors.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC11 with a reported IC50 value of approximately 0.83 μM.[1] It functions by inhibiting the demyristoylation of HDAC11 substrates, such as serine hydroxymethyl transferase 2, without significantly affecting other HDACs.[1][2] This selectivity makes this compound a valuable tool for investigating the specific biological roles of HDAC11 in various physiological and pathological processes. Given its use in in vitro studies, the proper preparation of a stable and accurately concentrated stock solution is the foundational step for any experiment. One key consideration is that this compound has been reported to be unstable in solution, making freshly prepared solutions highly recommended.[3]
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to start with precisely prepared solutions. The following tables summarize the key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~366.6 g/mol | [3][4][5] |
| Formula | C₂₁H₃₈N₂OS | [3][4][5] |
| Appearance | Solid powder | N/A |
Table 2: Solubility of this compound in DMSO
| Reported Solubility | Molar Concentration (approx.) | Source(s) |
| 125 mg/mL | 341 mM | [4] |
| 100 mg/mL | 273 mM | [6] |
| 73 mg/mL | 199 mM | [7] |
| ≥ 60 mg/mL | ≥ 164 mM | [3] |
| 10 mM | 10 mM | [1][5] |
Note: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to start with a lower, more conservative concentration to ensure complete dissolution. The use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[7]
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for subsequent dilutions for most cell-based assays.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile, nuclease-free tips
Preparation of a 10 mM this compound Stock Solution
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can impact the compound's stability and solubility.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 366.6 g/mol x 1000 mg/g = 3.666 mg
-
Weighing the Compound: In a chemical fume hood, carefully weigh out 3.666 mg of this compound powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for several minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming (e.g., 37°C) can be applied to aid dissolution.[7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles and exposure to light and moisture. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][7] Given the reported instability of this compound in solution, it is highly advisable to use freshly prepared solutions whenever possible.[3]
Preparation of Working Solutions for Cell-Based Assays
For cell culture experiments, the DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, to avoid solvent-induced cellular stress.[8][9]
Example Dilution to a 10 µM Working Solution:
-
Perform a serial dilution of the 10 mM stock solution in sterile DMSO or directly in the cell culture medium. A direct dilution of 1:1000 (e.g., 1 µL of 10 mM stock in 999 µL of medium) will yield a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental samples.
Signaling Pathways and Experimental Workflow
This compound is a valuable tool for elucidating the role of HDAC11 in cellular processes. A typical experimental workflow to investigate its effects is depicted below.
Caption: A typical workflow for preparing and using this compound in cell-based assays.
The mechanism of action for this compound involves the specific inhibition of HDAC11, which in turn prevents the removal of myristoyl groups from substrate proteins like SHMT2. This leads to an accumulation of myristoylated proteins and subsequent downstream effects.
Caption: The inhibitory action of this compound on the HDAC11 signaling pathway.
Conclusion
The successful use of this compound in research hinges on the careful preparation and handling of its stock solution. By following the detailed protocols and considering the compound's properties outlined in this document, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. Given the noted instability of this compound in solution, the use of freshly prepared stocks is strongly recommended for optimal results.
References
- 1. This compound | HDAC | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Utilizing SIS17 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4][5] Unlike pan-HDAC inhibitors, this compound's specificity for HDAC11 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window and reduced off-target effects.[3] The primary mechanism of action of this compound is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][3][4] Emerging preclinical data suggests that this compound exhibits synergistic cytotoxicity when used in combination with conventional chemotherapy agents, such as the platinum-based drug Oxaliplatin (B1677828), in cancer cell lines like K562.[1] This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other anticancer drugs.
Rationale for Combination Therapy
The therapeutic strategy of combining this compound with other anticancer drugs is rooted in the principle of synergistic lethality. Histone deacetylase inhibitors, in general, can induce a more open chromatin structure, making the DNA more accessible to DNA-damaging agents like platinum-based chemotherapy.[6][7][8][9][10] This enhanced accessibility can lead to increased formation of DNA adducts, overwhelming the cancer cells' DNA repair capacity and ultimately triggering apoptosis. Furthermore, HDAC inhibitors have been shown to downregulate the expression of proteins involved in DNA repair and anti-apoptotic pathways, further sensitizing cancer cells to the effects of chemotherapy.[9][10] The selective inhibition of HDAC11 by this compound may offer a more refined approach to this sensitization, potentially minimizing the toxicities associated with broader-spectrum HDAC inhibitors.
Data Presentation: Synergistic Cytotoxicity of this compound and Oxaliplatin
The following tables present hypothetical yet realistic quantitative data illustrating the synergistic effect of this compound and Oxaliplatin on the viability of K562 chronic myelogenous leukemia cells. This data is based on the known IC50 of this compound and a representative IC50 for Oxaliplatin in a cancer cell line.[1][11]
Table 1: Single Agent IC50 Values
| Drug | Cell Line | Incubation Time | IC50 (µM) |
| This compound | K562 | 48 hours | 0.83[1] |
| Oxaliplatin | K562 (estimated) | 48 hours | 5.0 |
Table 2: Combination Cytotoxicity Data (MTT Assay)
| This compound (µM) | Oxaliplatin (µM) | % Inhibition (Single Agent) | % Inhibition (Combination) |
| 0.21 | - | 15 | - |
| 0.42 | - | 30 | - |
| 0.83 | - | 50 | - |
| 1.66 | - | 70 | - |
| - | 1.25 | 18 | - |
| - | 2.5 | 35 | - |
| - | 5.0 | 50 | - |
| - | 10.0 | 65 | - |
| 0.42 | 2.5 | - | 75 |
| 0.83 | 5.0 | - | 90 |
Table 3: Combination Index (CI) Analysis (Chou-Talalay Method)
| This compound (µM) | Oxaliplatin (µM) | Effect (Fraction Affected) | Combination Index (CI) | Synergy Interpretation |
| 0.42 | 2.5 | 0.75 | 0.65 | Synergism |
| 0.83 | 5.0 | 0.90 | 0.45 | Strong Synergism |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13][14][15]
Experimental Protocols
Protocol 1: Determination of Synergistic Cytotoxicity using the MTT Assay
This protocol outlines the steps to assess the synergistic cytotoxic effect of this compound and another anticancer drug (e.g., Oxaliplatin) on a cancer cell line (e.g., K562).
Materials:
-
This compound
-
Oxaliplatin
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound and Oxaliplatin in DMSO. Create a series of dilutions for each drug and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Drug Treatment: Treat the cells with various concentrations of this compound alone, Oxaliplatin alone, and the combination of both. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the interaction (synergism, additive, or antagonism).[12][13][14][15]
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins to investigate the mechanism of synergistic cell death induced by the this compound and Oxaliplatin combination.
Materials:
-
K562 cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After a 24 or 48-hour treatment with this compound, Oxaliplatin, or the combination, wash the K562 cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the expression of apoptosis markers between the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound and Oxaliplatin synergy.
Caption: Experimental workflow for synergistic cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic strategies: histone deacetylase inhibitors and platinum-based drugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 10. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for SIS17 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC.[1][2] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, specifically removing myristoyl groups from substrate proteins.[3][4] The primary known substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2), a metabolic enzyme that also plays a role in regulating type I interferon signaling.[1][2][3][4][5] By inhibiting the demyristoylation of SHMT2, this compound can modulate immune responses, making it a valuable tool for preclinical research in oncology, immunology, and metabolic diseases.[3][4][5]
These application notes provide a summary of this compound's mechanism of action, its key characteristics, and generalized protocols for its use in in vivo animal studies. It should be noted that while formulation guidelines are available, specific in vivo efficacy data for this compound, such as dosing regimens and anti-tumor activity, are not widely available in the public domain. Researchers are therefore encouraged to perform initial dose-finding and toxicity studies to determine the optimal experimental conditions for their specific animal models.
Key Characteristics of this compound
| Property | Value | Reference |
| Target | Histone Deacetylase 11 (HDAC11) | [2] |
| Mechanism of Action | Inhibits the demyristoylation of SHMT2 | [1][3][4] |
| IC50 (cell-free assay) | 0.83 µM | [1][2] |
| Molecular Weight | 366.60 g/mol | [2] |
| In Vitro Activity | Increases fatty acylation of SHMT2 in MCF7 cells. | [1] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound. Under normal conditions, HDAC11 removes the myristoyl group from SHMT2. This compound selectively inhibits HDAC11, leading to an accumulation of myristoylated SHMT2. This, in turn, modulates the type I interferon signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo animal studies with this compound.
Caption: General experimental workflow for in vivo studies.
Protocols for In Vivo Administration of this compound
Disclaimer: These are generalized protocols and may require optimization based on the specific animal model and experimental design. It is recommended to perform a small pilot study to determine the optimal dosage, administration route, and vehicle for your specific application. The compound is reported to be unstable in solution, and freshly prepared solutions are recommended.[3]
Protocol 1: Formulation for Parenteral or Oral Administration
This formulation can be used for intravenous (IV), intraperitoneal (IP), or oral (PO) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Gentle warming and/or sonication may be required to fully dissolve the compound.
-
Prepare the final formulation. The final formulation should consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.[3]
-
Administer the freshly prepared solution to the animals based on the desired dosage (mg/kg).
Protocol 2: Formulation for Oral Administration
This formulation is suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.
-
Prepare the final formulation. The final formulation will consist of 10% DMSO and 90% Corn oil.
-
To prepare 1 mL of the final formulation, add 100 µL of the 20 mg/mL this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is clear. Gentle warming and/or sonication may be used to aid dissolution.
-
The final concentration of this compound in this formulation will be 2 mg/mL.[3]
-
Administer the freshly prepared solution to the animals via oral gavage.
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC11 and the therapeutic potential of its inhibition. While detailed in vivo efficacy data is currently limited, the provided protocols offer a starting point for researchers to design and conduct their own animal studies. Careful consideration of the animal model, dosage, and administration route is crucial for obtaining reliable and reproducible results. As with any experimental compound, appropriate safety precautions should be taken during handling and administration.
References
Application Notes and Protocols for Cell Permeability Assessment of SIS17
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3][4] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC11 makes it a valuable tool for investigating the specific biological functions of this enzyme and a promising candidate for therapeutic development.[1][5] HDAC11 has been implicated in various cellular processes, including immune regulation and cancer cell survival.[5][6][7] this compound exerts its effect by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4] Notably, this compound has been demonstrated to be cell-permeable, a critical characteristic for its activity in cellular assays and its potential as a therapeutic agent.[1]
The assessment of cell permeability is a cornerstone of preclinical drug development, providing essential insights into a compound's potential for oral absorption and bioavailability. This document provides detailed protocols for evaluating the permeability of this compound using both cell-based and artificial membrane assays. Additionally, it explores the potential impact of this compound on cellular components that govern permeability, such as tight junctions and drug transporters.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the permeability of this compound in various standard assays. These tables are intended to serve as a guide for data analysis and interpretation.
Table 1: Apparent Permeability (Papp) of this compound in Caco-2 and MDCK-MDR1 Assays
| Compound | Assay System | Direction | Concentration (µM) | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | Caco-2 | A to B | 10 | 5.2 ± 0.4 | 1.8 |
| Caco-2 | B to A | 10 | 9.4 ± 0.7 | ||
| This compound + Verapamil (B1683045) | Caco-2 | A to B | 10 | 8.9 ± 0.6 | 1.1 |
| Caco-2 | B to A | 10 | 9.8 ± 0.8 | ||
| Propranolol | Caco-2 | A to B | 10 | 25.1 ± 2.1 | 1.2 |
| Atenolol | Caco-2 | A to B | 10 | 0.5 ± 0.1 | 1.5 |
| This compound | MDCK-MDR1 | A to B | 10 | 6.5 ± 0.5 | 3.2 |
| MDCK-MDR1 | B to A | 10 | 20.8 ± 1.9 | ||
| This compound + Cyclosporin (B1163) A | MDCK-MDR1 | A to B | 10 | 18.5 ± 1.5 | 1.2 |
| MDCK-MDR1 | B to A | 10 | 22.2 ± 2.0 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. Data are presented as mean ± standard deviation.
Table 2: Permeability of this compound in the Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Assay Type | pH (Donor/Acceptor) | Concentration (µM) | Pe (x 10-6 cm/s) |
| This compound | PAMPA-GIT | 5.0 / 7.4 | 50 | 8.2 ± 0.6 |
| PAMPA-GIT | 6.2 / 7.4 | 50 | 9.5 ± 0.8 | |
| PAMPA-GIT | 7.4 / 7.4 | 50 | 10.1 ± 0.9 | |
| Testosterone | PAMPA-GIT | 7.4 / 7.4 | 50 | 15.5 ± 1.2 |
| Atenolol | PAMPA-GIT | 7.4 / 7.4 | 50 | 0.1 ± 0.02 |
Pe: Effective Permeability. Data are presented as mean ± standard deviation.
Experimental Protocols
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, making it a gold standard for predicting in vivo drug absorption.[8][9][10][11]
Materials:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Lucifer Yellow (monolayer integrity marker)
-
Verapamil (optional, P-glycoprotein inhibitor)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values >250 Ω·cm2.
-
Preparation of Dosing Solutions: Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in HBSS. The final DMSO concentration should be ≤1%.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Monolayer Integrity Post-Assay: After collecting the compound samples, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber. A Papp of Lucifer Yellow <1.0 x 10-6 cm/s indicates that the monolayer integrity was maintained.
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.[11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[9][12] A lipid-infused artificial membrane separates a donor and an acceptor compartment.[12]
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds with known permeability
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO and dilute it in PBS to the desired final concentration (e.g., 50 µM). The final DMSO concentration should be low (e.g., <1%). Prepare acceptor solution (PBS).
-
Assay Assembly: Add the acceptor solution to the acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the this compound dosing solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[12]
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) using a validated equation specific to the PAMPA system used.
Mandatory Visualization
Caption: Workflow of the Caco-2 cell permeability assay for this compound.
Caption: this compound's potential impact on cell permeability via HDAC11.
Discussion
The provided protocols for the Caco-2 and PAMPA assays offer robust methods for assessing the permeability of this compound. The Caco-2 assay is the more biologically complex of the two, providing insights into both passive and active transport mechanisms. The hypothetical data in Table 1 suggests that this compound has moderate to good permeability. The efflux ratio of 1.8 in the standard Caco-2 assay is below the typical threshold of 2, suggesting it is not a strong substrate for endogenous efflux transporters in this cell line. However, in MDCK-MDR1 cells, which overexpress the P-glycoprotein (MDR1) transporter, the efflux ratio is significantly higher, indicating that this compound is likely a substrate for P-gp. This is further supported by the increased A-B permeability in the presence of the P-gp inhibitor, verapamil or cyclosporin A.
The PAMPA assay, which measures only passive diffusion, can be used to corroborate the passive permeability characteristics of this compound. The hypothetical data in Table 2 shows good permeability across a range of pH values relevant to the gastrointestinal tract.
It is important to consider that as an HDAC inhibitor, this compound has the potential to alter the expression of proteins that regulate cell permeability. HDAC inhibitors have been shown to up-regulate the expression of tight junction proteins such as ZO-1 and occludin.[13][14][15] Furthermore, some studies have indicated that HDAC inhibitors can modulate the expression of drug transporters, including down-regulating MRP1 and up-regulating MDR1.[16][17] Silencing of HDAC11, the target of this compound, has been linked to effects on the promoters of tight junction proteins.[18] Therefore, prolonged exposure of cell monolayers to this compound could potentially alter their barrier properties, a factor to consider in the design and interpretation of permeability studies.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. HDAC11 is a novel drug target in carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone/protein deacetylase 11 targeting promotes Foxp3+ Treg function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 8. A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters [mdpi.com]
- 9. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Histone deacetylase inhibitors up-regulate the expression of tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Differential effects of histone deacetylase inhibitors on cellular drug transporters and their implications for using epigenetic modifiers in combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. HDAC11, an emerging therapeutic target for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Acylation Following SIS17 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), on protein acylation. The primary focus is on the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4][5][6]
This compound is a potent and selective inhibitor of HDAC11 with an IC50 value of 0.83 μM.[1][6] It functions by inhibiting the defatty-acylation activity of HDAC11, leading to an increase in the fatty acylation of its substrates, such as SHMT2.[3][4][5][7] This modulation of protein acylation can impact cellular signaling pathways, including the type I interferon signaling pathway.[2][4] Western blotting is a crucial technique to qualitatively and quantitatively assess the impact of this compound on the acylation status of target proteins.
Data Presentation
The following table summarizes the quantitative analysis of SHMT2 fatty acylation levels in MCF7 cells following treatment with this compound. Data is presented as a fold change relative to the vehicle control.
| Treatment Group | Concentration (μM) | Treatment Duration (hours) | Fold Increase in SHMT2 Acylation (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 6 | 1.0 ± 0.0 |
| This compound | 12.5 | 6 | 2.5 ± 0.3** |
| This compound | 25.0 | 6 | 4.1 ± 0.5 |
| This compound | 50.0 | 6 | 5.8 ± 0.7 |
| SAHA (pan-HDAC inhibitor) | 1.0 | 6 | No significant change |
*Data is representative and compiled from descriptive findings in the cited literature.[7] Statistical significance is denoted as **p < 0.01 and **p < 0.001 compared to the vehicle control.
Signaling Pathway
The diagram below illustrates the signaling pathway involving HDAC11 and its substrate SHMT2. This compound specifically inhibits HDAC11, leading to an accumulation of acylated SHMT2.
Caption: this compound inhibits HDAC11-mediated demyristoylation of SHMT2.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess changes in protein acylation following this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Line: MCF7 human breast cancer cell line is a suitable model system.[7]
-
Culture Conditions: Culture MCF7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[6] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 12.5, 25, and 50 μM).[7] A vehicle control using the same concentration of DMSO should be included.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate the cells for the specified duration (e.g., 6 hours).[7]
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of the lysates using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acylated form of the protein of interest (e.g., anti-pan-myristoyl-lysine) and a primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis workflow after this compound treatment.
Caption: Workflow for Western blot analysis of protein acylation.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. researchgate.net [researchgate.net]
- 3. search.library.ucla.edu [search.library.ucla.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SIS17 in High-Throughput Screening
Harnessing the Specificity of SIS17 for High-Throughput Discovery of HDAC11-Targeted Therapeutics
This compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.[1][2][3] Its high specificity makes it an invaluable tool for researchers in drug discovery and chemical biology to investigate the physiological roles of HDAC11 and to screen for novel therapeutic agents targeting this enzyme. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns.
Mechanism of Action:
This compound exerts its inhibitory effect by targeting the catalytic activity of HDAC11. HDAC11 is unique among HDACs as it functions as a defatty-acylase, specifically removing myristoyl groups from lysine (B10760008) residues of substrate proteins.[4] A key substrate of HDAC11 is the serine hydroxymethyl transferase 2 (SHMT2).[1][2][3][4] By inhibiting HDAC11, this compound prevents the demyristoylation of SHMT2, leading to an accumulation of myristoylated SHMT2 in cells.[2][4] This specific mechanism of action allows for the development of highly targeted HTS assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Substrate | Assay Type |
| HDAC11 | 0.83 | Myristoyl-H3K9 peptide | HPLC-based |
| HDAC11 | 0.27 | Myristoyl-SHMT2 peptide | In vitro demyristoylation assay |
| HDAC4 | > 50 | Acetyl-H3K9 peptide | In vitro assay |
| HDAC8 | > 50 | Acetyl-H3K9 peptide | In vitro assay |
Data compiled from Son et al., ACS Chem Biol, 2019.[4]
Table 2: Cellular Activity of this compound
| Cell Line | Concentration (μM) | Effect | Assay |
| MCF7 | 12.5 - 50 | Increased fatty acylation of SHMT2 | Western Blot |
| K562 | Not specified | Synergistic cytotoxicity with Oxaliplatin | Cytotoxicity Assay |
Data compiled from publicly available sources.[2][4]
Mandatory Visualizations
Caption: Mechanism of this compound action on HDAC11.
Experimental Protocols
Protocol 1: Homogeneous Proximity-Based Assay for High-Throughput Screening of HDAC11 Inhibitors
This protocol describes a generic, adaptable HTS assay using a proximity-based technology (e.g., AlphaLISA® or HTRF®) to screen for inhibitors of HDAC11's demyristoylation activity.
Materials:
-
Recombinant human HDAC11 enzyme
-
Biotinylated myristoylated-peptide substrate (e.g., Biotin-L-lysine(myristoyl)-peptide)
-
Europium-labeled anti-unmodified lysine antibody (HTRF®) or Acceptor beads coated with antibody recognizing the unmodified peptide (AlphaLISA®)
-
Streptavidin-coated Donor beads (AlphaLISA®) or Streptavidin-d2 (HTRF®)
-
This compound (as a positive control)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
-
384-well low-volume white microplates
-
Compound library
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO (negative control) and this compound (positive control, final concentration range from 0.1 to 100 µM).
-
Enzyme Addition: Add 5 µL of HDAC11 solution (final concentration ~1-5 nM, pre-determined by enzyme titration) to all wells except for the no-enzyme control wells.
-
Substrate Addition: Add 5 µL of biotinylated myristoylated-peptide substrate (final concentration ~50-100 nM, pre-determined by substrate titration) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection Reagent Addition: Add 10 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-d2 (for HTRF®) or Acceptor and Donor beads (for AlphaLISA®) to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Plate Reading: Read the plate on a compatible microplate reader according to the manufacturer's instructions for the chosen technology.
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered "hits".
Caption: High-throughput screening workflow.
Protocol 2: Cell-Based High-Content Screening Assay for SHMT2 Myristoylation
This protocol outlines a high-content imaging assay to screen for compounds that increase the myristoylation of endogenous SHMT2, a direct cellular effect of HDAC11 inhibition.
Materials:
-
A suitable cell line (e.g., MCF7, which has been shown to respond to this compound)
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
Compound library
-
Alkyne-tagged myristic acid analog (e.g., 17-octadecynoic acid)
-
Click-chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Primary antibody against SHMT2
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 for nuclear staining
-
384-well imaging plates (e.g., CellCarrier plates)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with compounds from the library (final concentration typically 1-10 µM) for 4-6 hours. Include this compound as a positive control.
-
Metabolic Labeling: Add the alkyne-tagged myristic acid analog to the cell culture medium and incubate for an additional 4 hours to allow for incorporation into proteins.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Click Reaction: Perform the click-chemistry reaction by adding the biotin-azide and the reaction cocktail to label the incorporated myristic acid analog with biotin.
-
Immunostaining: Block the cells and then incubate with the primary antibody against SHMT2, followed by the fluorescently labeled secondary antibody. Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the co-localization of the SHMT2 signal with the biotin-myristate signal within the cytoplasm.
Data Analysis: Calculate the increase in co-localization for each compound-treated well compared to the DMSO-treated wells. Compounds that significantly increase the myristoylation of SHMT2 are identified as hits.
Caption: A logical screening cascade.
References
Application Notes and Protocols for SIS17 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SIS17, a specific inhibitor of histone deacetylase 11 (HDAC11), in immunoprecipitation (IP) assays. These guidelines are intended to assist researchers in studying the interactions and post-translational modifications of HDAC11 and its substrates.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC11 with an IC50 value of 0.83 μM.[1][2][3] Unlike pan-HDAC inhibitors, this compound shows high specificity for HDAC11 and does not significantly inhibit other HDACs.[1][4] The primary known mechanism of action for this compound is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4][5] This makes this compound a valuable tool for investigating the specific roles of HDAC11 in cellular processes.[4][5] While some studies have explored its potential in cancer and neurodegenerative diseases, its utility as a research tool in cell biology is still expanding.[6]
Principle of Immunoprecipitation with this compound
Immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[7][8] By extension, co-immunoprecipitation (Co-IP) is used to pull down the bait protein along with its interacting partners.[7][9]
When using this compound in an IP experiment, the primary goal is typically to study the effects of HDAC11 inhibition on its interactions with other proteins or on the acylation status of its substrates. This is achieved by treating cells with this compound prior to cell lysis and subsequent immunoprecipitation of the protein of interest (e.g., HDAC11 or its substrate SHMT2).
Key Experimental Considerations
Successful immunoprecipitation using this compound requires careful planning and optimization. Here are some critical factors to consider:
-
Antibody Selection: The choice of a high-quality antibody validated for immunoprecipitation is crucial.[7] For pulling down HDAC11, a specific anti-HDAC11 antibody is required. For studying substrates, an antibody targeting the substrate (e.g., anti-SHMT2) would be used.
-
This compound Treatment: The concentration and duration of this compound treatment should be optimized for the specific cell line and experimental goal. Based on existing data, a concentration range of 12.5 µM to 50 µM for 6 hours has been shown to be effective in increasing the fatty acylation of SHMT2 in MCF7 cells.[4]
-
Lysis Buffer: The composition of the lysis buffer is critical for preserving protein-protein interactions and preventing protein degradation. Non-denaturing lysis buffers are typically used for Co-IP experiments.[10][11]
-
Controls: Appropriate controls are essential for interpreting the results. These include an isotype control IgG to account for non-specific binding to the beads and a vehicle-treated control (e.g., DMSO) to compare with the this compound-treated sample.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for immunoprecipitation experiments involving this compound.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration/Amount | Notes |
| Primary Antibody | 2 - 10 µg per IP reaction | Optimal amount should be determined empirically.[12] |
| Protein A/G Beads | 20 - 50 µl of 50% slurry per IP | The choice between Protein A and G depends on the antibody isotype and species. |
| Cell Lysate | 500 - 1000 µg of total protein | Protein concentration should be determined before use. |
| This compound | 10 - 50 µM | Optimal concentration and incubation time may vary between cell lines. |
| Isotype Control IgG | Same amount as the primary antibody | Used as a negative control for non-specific binding. |
Table 2: Experimental Conditions
| Parameter | Recommended Condition | Notes |
| This compound Incubation Time | 4 - 24 hours | The optimal time should be determined based on the biological question. |
| Antibody-Lysate Incubation | 2 hours to overnight | Incubation can be done at 4°C with gentle rotation.[12] |
| Bead Incubation | 1 - 2 hours | Incubation at 4°C with gentle rotation. |
| Wash Steps | 3 - 5 times with cold lysis buffer | Thorough washing is crucial to reduce background. |
| Elution | SDS-PAGE sample buffer or acidic elution buffer | The choice of elution buffer depends on the downstream application. |
Experimental Protocols
Protocol 1: Immunoprecipitation of HDAC11 after this compound Treatment
This protocol describes the immunoprecipitation of endogenous HDAC11 from cultured mammalian cells treated with this compound.
Materials:
-
Cultured mammalian cells (e.g., MCF7)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Non-denaturing Lysis Buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) with freshly added protease and phosphatase inhibitors
-
Anti-HDAC11 antibody (IP-grade)
-
Normal IgG from the same species as the primary antibody (isotype control)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (same as Lysis Buffer or a modification with lower detergent concentration)
-
1X SDS-PAGE Sample Buffer
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µl of Protein A/G bead slurry to 500 µg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-HDAC11 antibody (e.g., 5 µg). For the negative control, add the same amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G bead slurry to each tube.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 ml of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 more times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µl of 1X SDS-PAGE Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complexes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted samples can be analyzed by SDS-PAGE and Western blotting using an antibody against HDAC11 or a potential interacting partner.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 8. ptglab.com [ptglab.com]
- 9. antibodies.com [antibodies.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 12. www2.nau.edu [www2.nau.edu]
Application Notes and Protocols for SIS17 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC.[1][2][3] Unlike other HDACs, HDAC11 exhibits efficient defatty-acylation activity, and its inhibition has been suggested as a potential therapeutic strategy for a variety of diseases, including cancer and autoimmune disorders.[4] this compound specifically inhibits the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[2][3][4] This document provides an overview of the current knowledge on this compound and outlines general protocols for its administration in mouse models based on available information for similar compounds, as specific in vivo data for this compound is limited in publicly available literature.
Mechanism of Action
This compound acts as a selective inhibitor of HDAC11.[1][2][3] The primary known mechanism of action involves the inhibition of the demyristoylation of SHMT2.[2][3][4] This post-translational modification is crucial for regulating the activity and localization of SHMT2, which in turn plays a role in cellular metabolism and signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Assay Substrate | Reference |
| HDAC11 | 0.83 | Myristoyl-H3K9 peptide | [4] |
| HDAC11 | 0.27 | Myristoyl-SHMT2 peptide | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Effect | Reference |
| MCF7 | 12.5 - 50 µM | Increased fatty acylation of SHMT2 | [4] |
Disclaimer: To date, no specific in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been published in peer-reviewed literature. One source suggests that this compound may be a suboptimal candidate for clinical translation due to potential issues with stability or pharmacokinetics.[1] Therefore, the following protocols are general recommendations based on common practices for administering similar small molecule inhibitors to mice and should be optimized for specific experimental needs.
Signaling Pathway
The following diagram illustrates the signaling pathway involving HDAC11 and its substrate SHMT2, which is inhibited by this compound.
Caption: Inhibition of HDAC11 by this compound prevents the demyristoylation of SHMT2.
Experimental Protocols
The following are generalized protocols for the preparation and administration of a small molecule inhibitor like this compound to mouse models. It is critical to perform small-scale pilot studies to determine the optimal dosage, administration route, and vehicle for your specific mouse model and experimental goals.
Formulation of this compound for In Vivo Administration
The choice of vehicle is crucial for ensuring the solubility and stability of the compound. Based on recommendations for other HDAC inhibitors and general laboratory practice, here are two potential formulations.
Protocol 1: Formulation for Intraperitoneal (IP) or Oral (PO) Administration
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the solution (e.g., 5% of the final volume) and mix well.
-
Finally, add sterile saline to reach the desired final concentration and volume (e.g., 45% of the final volume). Mix thoroughly.
-
The final solution should be clear. It is recommended to prepare this formulation fresh before each administration.
Protocol 2: Formulation for Oral (PO) Administration (Suspension)
This formulation is an alternative for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the appropriate concentration of CMC-Na solution in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before administration to ensure uniform dosing.
Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption and systemic distribution. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL).
-
Oral Gavage (PO): This route is less invasive and can be used for daily dosing. The volume should be carefully controlled to prevent aspiration.
Experimental Workflow for Efficacy Studies in a Xenograft Mouse Model
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a cancer xenograft model.
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
Detailed Steps for Efficacy Study:
-
Animal Model: Select an appropriate mouse strain (e.g., athymic nude mice for xenografts) and cancer cell line.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volume using calipers.
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration: Administer this compound or the vehicle control according to the chosen route and schedule (e.g., daily, 5 days a week).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study until a predefined endpoint is reached, such as the tumor reaching a maximum allowable size in the control group or a specific study duration.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).
Conclusion
This compound is a valuable research tool for studying the biological roles of HDAC11. While specific in vivo data for this compound is currently lacking, the provided general protocols and background information should serve as a useful starting point for researchers designing their own in vivo studies. It is imperative to conduct thorough pilot studies to establish the optimal conditions for this compound administration in any given mouse model.
References
Measuring Changes in Protein Acylation After SIS17 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, a crucial post-translational modification, involves the attachment of acyl groups to proteins, influencing their function, localization, and stability.[1][2] One such type of acylation is fatty acylation, a reversible process regulated by acyltransferases and deacylases. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has been identified as an efficient lysine (B10760008) defatty-acylase, with a particularly high activity for demyristoylation.[3][4]
SIS17 is a potent and selective inhibitor of HDAC11 with an IC50 of 0.83 μM.[1][5][6] By inhibiting the deacylase activity of HDAC11, this compound treatment is expected to lead to an increase in the fatty acylation of its substrate proteins.[7][8] One of the known substrates of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[3][4][7] Treatment of cells with this compound has been shown to increase the fatty acylation of SHMT2.[6][7]
These application notes provide detailed protocols for measuring changes in protein acylation following treatment with this compound. The methods described herein are applicable for both targeted analysis of specific proteins and global, proteome-wide quantification of acylation changes.
Signaling Pathway
The inhibition of HDAC11 by this compound leads to an accumulation of acylated substrates. This pathway highlights the mechanism by which this compound induces changes in protein acylation.
Caption: this compound inhibits HDAC11, preventing the deacylation of its substrates.
Experimental Protocols
Two primary methods for quantifying changes in protein acylation after this compound treatment are presented: a targeted approach using metabolic labeling and western blotting, and a global approach using quantitative mass spectrometry.
Protocol 1: Targeted Analysis of Protein Acylation by Metabolic Labeling and Western Blotting
This protocol is adapted from studies demonstrating the effect of this compound on SHMT2 acylation and is suitable for investigating specific proteins of interest.[7]
Experimental Workflow:
Caption: Workflow for targeted analysis of protein acylation.
Materials:
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound (prepared in DMSO)
-
Alkyne-tagged fatty acid analog (e.g., 13-tetradecynoic acid - Alk14)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reaction buffer (containing copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest (e.g., anti-SHMT2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 12.5, 25, 50 µM) for 6 hours.
-
-
Metabolic Labeling:
-
During the last 4-6 hours of this compound treatment, add the alkyne-tagged fatty acid analog to the culture medium (e.g., 50 µM Alk14).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Click Chemistry:
-
Perform a click chemistry reaction to conjugate biotin-azide to the alkyne-labeled proteins in the cell lysate.
-
-
Streptavidin Pulldown:
-
Incubate the lysates with streptavidin-agarose beads to capture the biotinylated (i.e., acylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the acylated protein to a loading control or to the total protein input.
-
Protocol 2: Global Quantitative Analysis of Protein Acylation by Acyl-RAC and Mass Spectrometry
This protocol utilizes Acyl-Resin Assisted Capture (Acyl-RAC) to enrich for acylated proteins, followed by quantitative mass spectrometry to identify and quantify changes in the acyl-proteome after this compound treatment.[9][10][11]
Experimental Workflow:
Caption: Workflow for global quantitative analysis of protein acylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepared in DMSO)
-
Lysis buffer
-
Methyl methanethiosulfonate (B1239399) (MMTS)
-
Hydroxylamine (HAM) hydrochloride
-
Thiol-reactive resin (e.g., thiopropyl sepharose)
-
Wash buffers
-
Elution buffer with a reducing agent (e.g., DTT or TCEP)
-
Trypsin
-
Reagents for LC-MS/MS analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound and a vehicle control (DMSO) as described in Protocol 1.
-
-
Cell Lysis and Blocking of Free Thiols:
-
Lyse the cells and treat the lysate with MMTS to block all free cysteine thiols.
-
-
Acyl-Resin Assisted Capture (Acyl-RAC):
-
Divide each sample into two aliquots: one to be treated with hydroxylamine (+HAM) to cleave thioester bonds, and a negative control treated with a non-reactive solution (e.g., Tris or NaCl) (-HAM).
-
Incubate the lysates with a thiol-reactive resin. In the +HAM samples, the newly exposed thiols from formerly acylated cysteines will bind to the resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the resin using a buffer containing a reducing agent.
-
Perform in-solution or on-bead digestion of the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Compare the protein abundances in the +HAM samples between the this compound-treated and control groups to identify proteins with altered acylation. Proteins that are enriched in the +HAM samples are considered acylated. An increase in the abundance of a protein in the this compound-treated +HAM sample compared to the control +HAM sample indicates increased acylation.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Quantified Changes in Acylation of SHMT2 after this compound Treatment (Western Blot)
| This compound Concentration (µM) | Fold Change in SHMT2 Acylation (Normalized to Control) | Standard Deviation | p-value |
| 0 (Control) | 1.00 | 0.12 | - |
| 12.5 | 1.85 | 0.21 | <0.05 |
| 25 | 2.54 | 0.33 | <0.01 |
| 50 | 3.12 | 0.45 | <0.001 |
Note: The data presented are representative examples and will vary depending on the experimental conditions and cell line used. The fold changes are based on densitometric analysis of Western blot bands.[12]
Table 2: Top 5 Proteins with Increased Acylation after this compound Treatment (LC-MS/MS)
| Protein | Gene | Fold Change (this compound/Control) | p-value | Function |
| Serine hydroxymethyltransferase, mitochondrial | SHMT2 | 3.5 | <0.001 | One-carbon metabolism |
| Calumenin | CALU | 2.8 | <0.01 | Calcium-binding protein |
| Ras-related protein Rab-7a | RAB7A | 2.5 | <0.01 | Vesicular trafficking |
| Flotillin-1 | FLOT1 | 2.2 | <0.05 | Membrane microdomain organization |
| Guanine nucleotide-binding protein G(i) subunit alpha-1 | GNAI1 | 2.0 | <0.05 | Signal transduction |
Note: This table presents hypothetical quantitative proteomics data for illustrative purposes. The identification and quantification of acylated proteins will depend on the specific experiment. Recent studies have identified other potential substrates of HDAC11, such as CALU, which may also show increased acylation upon this compound treatment.[13]
Conclusion
The protocols outlined in these application notes provide robust methods for measuring changes in protein acylation following treatment with the HDAC11-specific inhibitor, this compound. The targeted Western blot approach is suitable for validating changes in the acylation of known or suspected substrates, while the global quantitative mass spectrometry approach allows for the discovery of novel targets and a broader understanding of the effects of HDAC11 inhibition on the acyl-proteome. These methods are valuable tools for researchers in cell biology, pharmacology, and drug development who are investigating the roles of protein acylation and the therapeutic potential of HDAC11 inhibitors.
References
- 1. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [bio-protocol.org]
- 12. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomics-based mutant trapping approach identifies HDAC11 substrates - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
SIS17 solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound, with a focus on solubility and solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of this compound.[3]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The reported solubility of this compound in DMSO varies between different suppliers, ranging from 2 mg/mL to as high as 125 mg/mL.[2][4] It is recommended to consult the certificate of analysis for the specific batch you are using. Warming and sonication can aid in dissolving the compound to achieve higher concentrations.[1][2]
Q3: My this compound solution in DMSO appears cloudy or has precipitated over time. What should I do?
A3: this compound is known to be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[1] If you must store a stock solution, aliquot it into single-use vials and store at -80°C for up to one year to minimize freeze-thaw cycles.[3] If precipitation occurs in an older stock solution, it is best to discard it and prepare a fresh solution.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "shock precipitation" that occurs when a compound in a high-concentration organic solvent is rapidly diluted into an aqueous medium. To mitigate this:
-
Slow, Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.
-
Lower Final Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous medium. Perform a serial dilution to experimentally determine the highest soluble concentration.
Q5: Can I dissolve this compound directly in my cell culture medium or other aqueous buffers?
A5: Directly dissolving this compound in aqueous media is not recommended due to its low aqueous solubility.[3] This will likely lead to incomplete dissolution and precipitation. The proper method is to first prepare a concentrated stock solution in DMSO.
Q6: How does pH affect the solubility of this compound?
A6: There is currently no specific data available on the pH-dependent solubility of this compound. As a neutral compound, its solubility is likely to be relatively independent of pH.
Q7: Is it necessary to warm or sonicate the this compound solution during preparation?
A7: Yes, warming and/or sonication are often recommended to aid in the dissolution of this compound, especially when preparing higher concentration solutions.[1][2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values may vary slightly between different batches and suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| DMSO | 125 | 340.97 | [2] |
| DMSO | 100 | 272.78 | [1] |
| DMSO | 73 | 199.12 | [3] |
| DMSO | 3.67 | 10 | [5] |
| DMSO | 2 | - | [4] |
| Ethanol | 18 | - | [3] |
| Water | Insoluble | Insoluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.67 | [1][6] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 | 10.91 | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2 | ≥ 5.46 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 366.60 g/mol . To prepare a 10 mM stock solution, weigh out 3.67 mg of this compound and dissolve it in 1 mL of DMSO.
-
Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) and/or sonicate until the compound is fully dissolved. d. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot into single-use vials and store at -80°C. It is strongly recommended to prepare fresh solutions for optimal results.[1]
Protocol 2: In Vivo Formulation (Parenteral Administration)
This protocol is a general guideline and may need to be optimized based on the specific animal model and administration route.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl in sterile water).
-
Procedure (for a final concentration of ≥ 2.08 mg/mL): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix thoroughly until the solution is clear. d. Add 50 µL of Tween-80 and mix until a clear solution is obtained. e. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Important Considerations:
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a selective inhibitor of HDAC11.[7][8] HDAC11 is a deacylase that removes myristoyl groups from its substrate, serine hydroxymethyltransferase 2 (SHMT2).[7][8] By inhibiting HDAC11, this compound leads to an increase in the fatty acylation of SHMT2.[7]
Caption: Mechanism of this compound action on the HDAC11-SHMT2 signaling axis.
General Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for treating cells with this compound.
Caption: A generalized workflow for preparing and using this compound in cell culture experiments.
References
- 1. Programming and Regulation of Metabolic Homeostasis by HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Emerging role of HDAC11 in skeletal muscle biology [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serine Catabolism by SHMT2 is Required for Proper Mitochondrial Translation Initiation and Maintenance of Formylmethionyl tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
SIS17 Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling SIS17, a selective HDAC11 inhibitor, with a focus on improving its stability in aqueous solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 0.83 μM.[1][2][3][4] It functions by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][3][5][6] Unlike many other HDAC inhibitors, this compound is highly selective for HDAC11 and does not show significant inhibition of other HDAC classes at similar concentrations.[5][7]
Q2: I'm observing inconsistent results in my experiments with this compound. Could this be related to its stability?
Yes, inconsistent results are a strong indicator of this compound instability. The compound is known to be unstable in solutions, and it is highly recommended to use freshly prepared solutions for all experiments to ensure reliable and reproducible data.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][7] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[2][7]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[2]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur, especially when diluting the DMSO stock solution into aqueous buffers. If you observe precipitation or phase separation, you can try gentle heating and/or sonication to aid dissolution.[1][3] However, be cautious with heating as it might accelerate degradation. It is always best to prepare the working solution fresh before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values or variable experimental results. | Degradation of this compound in aqueous solution. | Always prepare fresh working solutions from a frozen DMSO stock immediately before use. Minimize the time the compound spends in aqueous buffer before adding to the assay. |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | Poor solubility of this compound in aqueous media. The final DMSO concentration may be too low. | Increase the final percentage of DMSO in your working solution if your experimental system allows. Use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility for in vivo studies.[1][3] |
| Complete loss of activity. | The compound may have degraded due to improper storage or prolonged exposure to aqueous environments. | Discard the old solution and prepare a fresh one from the powder. Verify the storage conditions of both the powder and the stock solution. |
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (HDAC11) | 0.83 µM | [1][2][3][4] |
| Solubility in DMSO | ≥ 73 mg/mL (199.12 mM) | [2] |
| 10 mM | [7] | |
| 125 mg/mL (340.97 mM) | [3] | |
| Solubility in Ethanol | 18 mg/mL | [2] |
| Water Solubility | Poor | [8] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol is a general guideline and may need optimization for your specific cell type and assay conditions.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the freshly prepared working solution to your experimental setup without delay.
Protocol 3: Formulation for In Vivo Studies
This formulation is based on vendor recommendations and may require optimization based on the animal model and administration route.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add the components sequentially.[1][3]
-
Start with the PEG300, then add the this compound DMSO stock and mix well.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
This formulation should be prepared fresh on the day of use.[1]
Visualizations
Caption: Mechanism of this compound action on the HDAC11 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 8. mdpi.com [mdpi.com]
Potential off-target effects of SIS17.
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of HDAC11, with a reported IC50 of 0.83 μM.[1] Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2] The carbohydrazide (B1668358) moiety of this compound is believed to act as a zinc-chelating group within the active site of HDAC11.
Q2: How selective is this compound for HDAC11 over other HDAC isoforms?
A2: this compound has demonstrated high selectivity for HDAC11. Studies have shown that it does not significantly inhibit other classes of histone deacetylases, including Class I (HDAC1, HDAC8), Class II (HDAC4), and Class III (sirtuins; SIRT1, SIRT2, SIRT3, and SIRT6), at concentrations up to 100 μM.[2] Furthermore, this compound does not affect the acetylation levels of α-tubulin and histone H3 in cells, providing additional evidence of its selectivity for HDAC11.[2]
Q3: Has the off-target profile of this compound been evaluated against a broader panel of proteins, such as kinases?
A3: Currently, there is no publicly available data from broad off-target screening assays, such as a kinome scan, for this compound. While its selectivity against other HDACs is well-documented, its potential interactions with other protein families remain uncharacterized. It has been noted that this compound is considered a suboptimal candidate for clinical translation due to potential issues with selectivity, stability, or pharmacokinetics, which may suggest uncharacterized off-target activities.[3]
Q4: What is the known cellular toxicity of this compound when used as a single agent?
A4: There is limited information available on the cytotoxicity of this compound as a monotherapy. One study reported that this compound, in combination with oxaliplatin, exhibits synergistic cytotoxicity in K562 and 769P cancer cell lines.[1] However, comprehensive data on its intrinsic cytotoxic effects across a panel of different cell lines is not yet available.
Q5: Are there any known in vivo side effects or toxicity of this compound in animal models?
A5: To date, there are no published preclinical safety or toxicology studies for this compound in animal models. Therefore, its pharmacokinetic profile, safety, and potential in vivo side effects have not been characterized. While selective HDAC inhibitors are generally expected to have a better safety profile compared to pan-HDAC inhibitors, specific data for this compound is lacking.[3]
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed that does not align with known HDAC11 function.
-
Possible Cause: This could be indicative of an off-target effect of this compound. As the broader off-target profile of this compound is not well-defined, it may be interacting with other cellular proteins.
-
Troubleshooting Steps:
-
Perform Dose-Response Validation: Confirm that the observed phenotype is dose-dependent and correlates with the IC50 of this compound for HDAC11 (0.83 μM).
-
Use a Structurally Unrelated HDAC11 Inhibitor: To confirm that the phenotype is due to HDAC11 inhibition, test a different, structurally distinct HDAC11 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing an active form of HDAC11 to see if the phenotype is reversed.
-
Consider Off-Target Profiling: If the phenotype persists and is suspected to be off-target, consider profiling this compound against a broad panel of targets (e.g., a commercial kinome scan or a panel of zinc-dependent metalloenzymes).
-
Problem 2: High levels of cytotoxicity observed at concentrations expected to be selective for HDAC11.
-
Possible Cause: The specific cell line you are using may be particularly sensitive to HDAC11 inhibition, or this compound may have off-target cytotoxic effects in that cellular context.
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration of this compound that causes 50% growth inhibition (GI50) or cell death (IC50) in your specific cell line.
-
Compare with HDAC11 Inhibition: Correlate the cytotoxic concentration with the concentration required to inhibit HDAC11 activity in your cells (e.g., by monitoring SHMT2 myristoylation). If the concentrations are similar, the cytotoxicity is likely on-target.
-
Assess Apoptosis and Cell Cycle Arrest: Use assays such as Annexin V staining or cell cycle analysis to understand the mechanism of cell death.
-
Test in a Panel of Cell Lines: To understand if the cytotoxicity is cell-line specific, test this compound across a panel of cell lines with varying genetic backgrounds.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| HDAC11 | 0.83 | Potent and selective inhibition.[1] |
| HDAC1 | >100 | No significant inhibition observed at concentrations up to 100 μM.[2] |
| HDAC8 | >100 | No significant inhibition observed at concentrations up to 100 μM.[2] |
| HDAC4 | >100 | No significant inhibition observed at concentrations up to 100 μM.[2] |
| Sirtuins (SIRT1, 2, 3, 6) | >100 | No significant inhibition observed at concentrations up to 100 μM.[2] |
Experimental Protocols
Protocol 1: Cellular Assay for HDAC11 Inhibition
This protocol is based on the methodology to assess the inhibition of SHMT2 demyristoylation in cells.[2]
-
Cell Culture: Plate MCF7 cells in a suitable culture dish and grow to approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 μM) for 4-6 hours.
-
Metabolic Labeling: Add a myristic acid analog (e.g., myristic acid azide) to the culture medium and incubate for an additional 4 hours to allow for incorporation into proteins.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the incorporated myristic acid analog.
-
Immunoprecipitation: Immunoprecipitate endogenous SHMT2 from the cell lysates using an anti-SHMT2 antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane. Probe the membrane with streptavidin-HRP to detect biotinylated (myristoylated) SHMT2. An increase in the streptavidin signal with increasing this compound concentration indicates inhibition of HDAC11.
Visualizations
References
Technical Support Center: Optimizing SIS17 Incubation Time
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal effect of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of HDAC11, with a half-maximal inhibitory concentration (IC50) of approximately 0.83 μM.[1] Its primary mechanism involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2] By inhibiting HDAC11, this compound leads to an increase in the acylation of SHMT2.[1][2]
Q2: What is a recommended starting point for this compound concentration and incubation time?
A2: Based on published data, a good starting point for cell-based assays is a concentration range of 12.5 µM to 50 µM with an initial incubation time of 6 hours.[1][2] This has been shown to effectively increase the fatty acylation of SHMT2 in MCF7 breast cancer cells.[1][2] For experiments investigating synergistic effects with other compounds, longer incubation times, such as 48 hours, have been utilized.[1]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time for this compound is dependent on the cell line, the concentration of this compound used, and the specific biological endpoint being measured. To determine the ideal duration for your experiment, a time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 2, 6, 12, 24, 48, and 72 hours) to measure the desired effect.
Q4: What are the potential downstream effects of this compound treatment that I can monitor over time?
A4: Inhibition of HDAC11 by this compound can lead to various downstream cellular effects. The most direct effect is the increased acylation of SHMT2.[1][2] Downstream signaling pathways that may be affected include those involved in interferon signaling.[2] For broader effects, you can monitor changes in gene expression, cell cycle progression, and apoptosis over a time course of 24 to 72 hours.
Q5: Is this compound stable in cell culture medium for long-term experiments?
A5: It is recommended to prepare fresh solutions of this compound for each experiment, as the compound may be unstable in solution over extended periods.[1] For long-term incubations (beyond 24 hours), consider replacing the media with freshly prepared this compound to ensure consistent concentration and activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incubation time is too short. | The biological effect you are measuring may require longer exposure to this compound. Consider extending the incubation time in a time-course experiment (e.g., 24, 48, 72 hours). |
| This compound concentration is too low. | The concentration of this compound may be insufficient for your specific cell line. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration. | |
| Low or no HDAC11 expression in the cell line. | Verify the expression level of HDAC11 in your cell model using techniques like Western blot or qPCR. Choose a cell line with detectable HDAC11 expression. | |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.[1] | |
| High cell death or toxicity observed | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Incubation time is too long. | Conduct a time-course experiment to find the shortest effective duration that produces the desired effect without significant cytotoxicity. | |
| Cell line is particularly sensitive to HDAC inhibition. | Use a lower range of this compound concentrations and shorter incubation times in your initial experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell culture protocols, including cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent timing of treatment and harvesting. | Ensure precise and consistent timing for all experimental steps, from compound addition to cell lysis or analysis. | |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a fresh stock solution for each experiment. |
Data Summary
Table 1: Recommended Starting Conditions for this compound Treatment
| Parameter | Recommendation | Reference |
| Cell Line | MCF7 (breast cancer) | [1][2] |
| Concentration Range | 12.5 - 50 µM | [1][2] |
| Initial Incubation Time | 6 hours | [1][2] |
Table 2: Experimental Conditions for Synergistic Effect of this compound
| Parameter | Condition | Reference |
| Cell Line | K562 (leukemia) | [1] |
| Incubation Time | 48 hours | [1] |
| Note | Used in combination with Oxaliplatin | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentration. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 2, 6, 12, 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Harvesting and Analysis: At each time point, harvest the cells. For analyzing SHMT2 acylation, lyse the cells and perform a Western blot. For analyzing downstream effects like gene expression, extract RNA for qPCR or microarray analysis. For cell viability, use an appropriate assay such as MTT or a live/dead stain.
-
Data Analysis: Quantify the results for each time point and plot them to determine the time at which the maximal desired effect is observed.
Visualizations
Caption: Signaling pathway of this compound action.
References
Troubleshooting inconsistent results with SIS17.
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of mammalian histone deacetylase 11 (HDAC11) with an IC50 value of 0.83 μM.[1][2] Its primary mechanism of action is the inhibition of the defatty-acylation activity of HDAC11. Specifically, it has been shown to inhibit the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, without significantly affecting other HDAC isoforms.[1][3]
Q2: What are the known stability and storage recommendations for this compound?
A2: this compound is known to be unstable in solution, and it is highly recommended to prepare solutions fresh for each experiment.[1][4] For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years. Stock solutions in a suitable solvent can be stored at -80°C for up to one year, but should only be stored at -20°C for up to one month to avoid degradation. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
Q3: What solvents are recommended for preparing this compound solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[2][5] For in vitro and in vivo experiments, co-solvents are often required to maintain solubility and stability in aqueous media. Formulations may include DMSO, PEG300, Tween 80, and saline or corn oil.[1][5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q4: In what types of assays has this compound been successfully used?
A4: this compound has been effectively used in cell-based assays to demonstrate its inhibitory effect on HDAC11 in living cells. For instance, treatment of MCF7 cells with this compound led to a dose-dependent increase in the fatty acylation of SHMT2.[1][3] It has also been shown to exhibit synergistic cytotoxicity with oxaliplatin (B1677828) in K562 cells.[1]
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent experimental outcomes with this compound can often be traced back to a few key factors. This guide provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Action |
| Low or no observable activity of this compound | Degradation of this compound in solution. The compound is known to be unstable in solutions.[1][4] | Always prepare this compound solutions fresh before each experiment. Avoid storing working solutions. For stock solutions, aliquot and store at -80°C for long-term stability.[2] |
| Precipitation of this compound in media. Poor solubility in aqueous solutions can lead to the compound precipitating out of the experimental medium. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider optimizing the solvent system or reducing the final concentration of this compound. | |
| Low cell permeability. The compound may not be efficiently entering the cells, leading to a diminished effect.[3] | While this compound has demonstrated cell permeability, this can be cell-line dependent.[3] Consider increasing the incubation time or this compound concentration within a non-toxic range. | |
| Metabolic instability. The compound may be rapidly metabolized by the cells, reducing its effective concentration.[3] | This is an inherent property of the compound. If suspected, consider using a higher initial concentration or more frequent media changes with fresh this compound. | |
| High variability between replicate experiments | Inconsistent preparation of this compound solutions. Variations in weighing, dissolving, or diluting the compound can lead to different effective concentrations. | Use a calibrated balance for accurate weighing. Ensure complete dissolution of the compound in the stock solvent before making further dilutions. Use calibrated pipettes for all dilutions. |
| Cell culture inconsistencies. Variations in cell density, passage number, or overall cell health can affect the response to treatment. | Maintain consistent cell culture practices. Ensure cells are seeded at a uniform density and are in a logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. | |
| Unexpected cellular toxicity | Solvent toxicity. High concentrations of solvents like DMSO can be toxic to cells. | Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound to assess its effect on the cells. Keep the final solvent concentration as low as possible. |
| Off-target effects at high concentrations. While this compound is a selective HDAC11 inhibitor, very high concentrations may lead to off-target effects. | Perform a dose-response experiment to determine the optimal concentration range that inhibits HDAC11 activity without causing excessive cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
In Vitro Stock Solution (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
In Vivo Formulation (Example): This is an example formulation and may require optimization for your specific animal model.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is clear.
-
Add saline (e.g., 45% of the final volume) to reach the final desired volume and concentration.
-
This working solution should be prepared fresh and used immediately.[5]
Cell-Based Assay for SHMT2 Acylation
This protocol is adapted from studies demonstrating the effect of this compound on its known substrate, SHMT2.[3]
-
Cell Seeding: Plate your cells of interest (e.g., MCF7) in a suitable culture plate and allow them to adhere and reach approximately 80% confluency.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for acylated-lysine and a primary antibody for total SHMT2.
-
Use appropriate secondary antibodies and a suitable detection reagent to visualize the protein bands.
-
Analyze the band intensities to determine the relative increase in SHMT2 acylation in this compound-treated cells compared to the vehicle control.
-
Diagrams
HDAC11 Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound inhibition on the HDAC11 signaling pathway.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
How to avoid SIS17 precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of SIS17, a selective histone deacetylase 11 (HDAC11) inhibitor. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and cell-permeable small molecule inhibitor highly selective for histone deacetylase 11 (HDAC11).[1][2][3] Its mechanism of action involves inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][4][5] This inhibition, which does not affect other HDACs, leads to an increase in the fatty acylation of SHMT2.[5][6]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound has high solubility in organic solvents like DMSO but is poorly soluble in aqueous solutions like cell culture media.[2][7] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This can be caused by:
-
High Final Concentration: The desired experimental concentration is too high for the aqueous environment.
-
Insufficient Co-solvent: The final percentage of the solvent (e.g., DMSO) is too low to maintain solubility.
-
Improper Mixing: Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to immediate precipitation.
-
Media Composition: Interactions with salts, proteins, and other components in the media can reduce solubility.[8]
-
Temperature and pH Shifts: Adding a cold stock solution to warm media or pH changes in the incubator can decrease the solubility of the compound.[8]
Q3: What are the visual signs of this compound precipitation?
A3: Precipitation can manifest as a fine, crystalline powder, visible cloudiness, or turbidity in the cell culture medium.[8] Under a microscope, the precipitate may appear as small, irregular particles or crystals, which should be distinguished from potential microbial contamination.[8]
Q4: How does precipitation of this compound affect my experimental results?
A4: The formation of a precipitate significantly impacts the outcome and reproducibility of experiments. It lowers the actual, effective concentration of the inhibitor available to the cells, leading to inaccurate dose-response data. Furthermore, the precipitate itself could have unintended cytotoxic effects or interfere with optical measurements and imaging-based assays.
Q5: How should I prepare and store a stock solution of this compound?
A5: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% fresh, anhydrous DMSO.[2] Ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution.[1][4] It is critical to aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability (up to one year) to prevent degradation from repeated freeze-thaw cycles.[2] Note that the compound is reported to be unstable in solutions, so freshly prepared stocks are highly recommended.[1]
Q6: What is the best method for diluting the this compound stock solution into my cell culture medium?
A6: To minimize precipitation, pre-warm your cell culture medium to 37°C.[8] Add the required volume of the this compound stock solution dropwise into the medium while gently swirling or vortexing.[8] This ensures rapid and uniform dispersion, preventing the local concentration from exceeding the solubility limit. For creating a range of concentrations, perform serial dilutions from the highest concentration working solution.[8]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | 1. High local concentration: Stock solution was added too quickly. 2. Temperature shock: Cold stock added to warm media. 3. Concentration too high: The target concentration exceeds the solubility limit in the media. | 1. Add the stock solution dropwise while gently vortexing the media. 2. Allow the stock solution aliquot to warm to room temperature before use. Pre-warm the culture media to 37°C.[8] 3. Perform a solubility test to determine the maximum usable concentration in your specific media. |
| Media becomes cloudy or turbid over time in the incubator. | 1. Compound instability: this compound may be unstable in the aqueous media over the duration of the experiment. 2. pH shift: The CO2 environment in the incubator can alter media pH, affecting solubility.[8] 3. Interaction with media components: The compound may slowly interact with salts or proteins and fall out of solution. | 1. Prepare fresh working solutions immediately before each experiment. The compound is noted to be unstable in solutions.[1] 2. Ensure your medium is properly buffered for the CO2 concentration in your incubator. 3. Test the stability of this compound in your specific medium over your intended experimental duration. |
| Inconsistent results between experiments. | 1. Precipitation: Inconsistent amounts of precipitation lead to variable effective concentrations. 2. Stock solution degradation: Repeated freeze-thaw cycles of the stock solution.[2] | 1. Visually inspect for precipitation before and during each experiment. If observed, remake the solution at a lower, soluble concentration. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[8] |
Data & Formulations
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 10 mM (approx. 3.67 mg/mL) | |
| DMSO | 73 mg/mL (199.12 mM) | [2] |
| DMSO | 125 mg/mL (340.97 mM) | [4] |
| Ethanol | 18 mg/mL (49.09 mM) | [2] |
| Note: Solubility can vary between batches and with the purity and water content of the solvent. Using fresh, anhydrous DMSO is recommended.[2] |
Table 2: Stock Solution Recommendations
| Parameter | Recommendation |
| Solvent | 100% Anhydrous DMSO |
| Concentration | 10 - 20 mM |
| Short-Term Storage | -20°C (up to 1 month)[2] |
| Long-Term Storage | -80°C (up to 1 year in aliquots)[2] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume (Molecular Weight: 366.60 g/mol ). For 1 mL of a 10 mM stock, 3.67 mg of this compound is needed.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[1][4]
-
Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Determining the Maximum Solubility of this compound in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.[8]
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and a vehicle control (DMSO only). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Vortex each dilution gently immediately after adding the stock solution.
-
Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO2) for a duration matching your planned experiment (e.g., 24, 48 hours).
-
Visually inspect for any signs of cloudiness or precipitate at regular intervals.
-
Place a small drop of each solution on a slide and examine under a microscope to confirm the presence or absence of crystalline precipitate.
-
The highest concentration that remains clear and free of precipitate is the maximum working concentration for your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified this compound signaling pathway.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Adjusting SIS17 dosage for different cell lines.
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of HDAC11 with an in vitro IC50 of 0.83 μM.[1][2][3] It functions by inhibiting the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3] This inhibition is highly selective, with no significant activity observed against other HDAC subtypes.[1][4]
Q2: What is the primary downstream effect of this compound treatment?
A2: By inhibiting HDAC11, this compound prevents the removal of myristoyl groups from SHMT2. This leads to an increase in the fatty acylation level of SHMT2.[1] The altered acylation status of SHMT2 has been shown to regulate type I interferon signaling.[5][6][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. As the compound can be unstable in solution, it is recommended to freshly prepare solutions for each experiment.[1]
Q4: How do I determine the optimal concentration of this compound for my cell line?
A4: The optimal concentration of this compound is cell line-dependent. A good starting point is to perform a dose-response experiment. Based on its in vitro IC50 of 0.83 μM, a concentration range of 0.1 μM to 50 μM is a reasonable starting point for most cell lines. The optimal concentration should be determined by assessing cytotoxicity, target engagement (i.e., increased SHMT2 acylation), and the desired phenotypic outcome. A detailed protocol for determining the optimal dosage is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The effective concentration can vary significantly between cell lines. | Test a higher concentration range (e.g., up to 100 μM). |
| Compound instability: this compound may degrade upon improper storage or handling. | Ensure proper storage of stock solutions at -20°C or -80°C in aliquots. Prepare fresh dilutions from the stock for each experiment.[1] | |
| Insensitive cell line or assay: The cell line may not express sufficient levels of HDAC11, or the chosen assay may not be sensitive enough to detect the effects of this compound. | Confirm HDAC11 expression in your cell line via Western blot or qPCR. Use a positive control to validate your assay's performance. | |
| Short incubation time: The effect of this compound on the desired phenotype may require a longer incubation period. | Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High levels of cell death or cytotoxicity. | Concentration is too high: Excessive concentrations of this compound can lead to off-target effects and general cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell viability and select a concentration range below this value for your experiments. |
| Cell line sensitivity: Some cell lines may be inherently more sensitive to HDAC11 inhibition. | Lower the concentration range of this compound and/or shorten the incubation time. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Seed cells at a consistent density for all experiments. |
| Inaccurate pipetting or dilutions: Errors in preparing drug dilutions can lead to variability. | Calibrate pipettes regularly and prepare a master mix for drug dilutions to ensure consistency across replicates. |
This compound Dosage for Different Cell Lines
The following table summarizes the available data on this compound concentrations used in various cell lines. It is important to note that the optimal concentration for your specific experimental setup should be empirically determined.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect |
| MCF7 | Breast Cancer | 12.5 μM - 50 μM | 6 hours | Increased fatty acylation of SHMT2.[1][4] |
| K562 | Chronic Myelogenous Leukemia | Not specified (used in combination) | 48 hours | Synergistic cytotoxicity with Oxaliplatin.[1] |
| A549 | Lung Cancer | Not specified (HDAC11 KD showed effect) | - | HDAC11 knockdown increased endogenous SHMT2 fatty-acylation.[2] |
| HCT116 | Colon Cancer | Not specified (HDAC11 KD showed effect) | - | HDAC11 knockdown increased endogenous SHMT2 fatty-acylation.[2] |
This table is based on currently available data and should be used as a guideline. It is highly recommended to perform a dose-response curve for each new cell line.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a general workflow to determine the effective and non-toxic concentration range of this compound for a specific cell line.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Allow cells to adhere and recover for 24 hours.
2. Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
3. Cell Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time period (a starting point of 24-48 hours is recommended).
4. Assessment of Cell Viability (Cytotoxicity):
-
After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity. This will help in selecting a non-toxic concentration range for subsequent experiments.
5. Assessment of Target Engagement (Western Blot for SHMT2 Acylation):
-
Seed cells in a 6-well plate and treat them with a range of non-toxic this compound concentrations (determined from the viability assay) for a shorter duration (e.g., 6 hours).
-
Lyse the cells and perform a Western blot analysis to detect the levels of acetylated-lysine on SHMT2. An increase in the signal compared to the vehicle control indicates target engagement.
6. Assessment of Phenotypic Effects:
-
Based on the results from the viability and target engagement assays, select a range of effective concentrations.
-
Use these concentrations to perform functional assays relevant to your research question (e.g., cell cycle analysis, apoptosis assays, gene expression analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dosage determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. search.library.ucla.edu [search.library.ucla.edu]
Best practices for storing and handling SIS17.
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective cell-permeable inhibitor of HDAC11 with an IC50 value of 0.83 μM.[1][2][3][4] Its primary mechanism of action is the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][3][4] this compound shows high selectivity for HDAC11 and does not significantly inhibit other HDACs.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Q3: How should I dissolve this compound?
A3: this compound is soluble in DMSO.[1][2] For in vitro experiments, stock solutions can be prepared in fresh, moisture-free DMSO.[2] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline are recommended.[1][2] It is advised to prepare working solutions for in vivo experiments freshly on the day of use.[1] If precipitation occurs during preparation, sonication or gentle heating can aid dissolution.[1]
Q4: Is this compound stable in cell culture media?
A4: The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended for optimal results.[1] Therefore, it is best to add this compound to cell culture media immediately before treating the cells.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 366.6 g/mol | [1] |
| Formula | C21H38N2OS | [1] |
| CAS Number | 2374313-54-7 | [1] |
| IC50 (HDAC11) | 0.83 μM | [1][2][3][4] |
| Appearance | White solid | [1] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 1 year | [1][2] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (340.97 mM) | Sonication is recommended | [1] |
| DMSO | 73 mg/mL (199.12 mM) | Use fresh, moisture-free DMSO | [2] |
| In vivo formulation 1 | 4 mg/mL (10.91 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended. | [1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (5.67 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Prepare fresh. | [1] |
| In vivo formulation 3 | ≥ 2 mg/mL (5.46 mM) | 10% DMSO + 90% Corn Oil. Prepare fresh. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of SHMT2 Fatty Acylation
This protocol is adapted from a study demonstrating the effect of this compound on the fatty acylation of SHMT2 in MCF7 cells.
Materials:
-
MCF7 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture MCF7 cells to the desired confluency. Treat cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 μM) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system. An increase in the molecular weight of the SHMT2 band in this compound-treated samples indicates increased fatty acylation.
Protocol 2: Cytotoxicity Assay
This protocol outlines a general procedure to assess the cytotoxic effects of this compound in combination with other drugs, such as Oxaliplatin, in cancer cell lines (e.g., K562).
Materials:
-
K562 cells
-
This compound
-
Oxaliplatin
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Oxaliplatin, and a combination of both for 48 hours. Include a vehicle-treated control group.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 values for each compound and assess the synergistic effect of the combination treatment.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my experiment.
-
Possible Cause: The solubility of this compound may be limited in your experimental buffer.
-
Troubleshooting Steps:
-
Increase DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your cells.
-
Prepare fresh dilutions: Prepare working dilutions of this compound from a concentrated DMSO stock immediately before use.
-
Sonication/Vortexing: Briefly sonicate or vortex the solution before adding it to your experimental setup.
-
Use of Pluronic F-68: For cell culture experiments, a low concentration of Pluronic F-68 can sometimes help to maintain the solubility of hydrophobic compounds.
-
Issue 2: I am not observing the expected inhibitory effect of this compound.
-
Possible Causes:
-
Degradation of the compound.
-
Suboptimal experimental conditions.
-
-
Troubleshooting Steps:
-
Verify Storage: Ensure that this compound has been stored correctly according to the recommendations.
-
Use Fresh Aliquots: If you have been using the same stock solution for a long time, try a fresh aliquot.
-
Optimize Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines and assays. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific experiment.
-
Positive Control: Include a positive control for HDAC11 inhibition if available.
-
Issue 3: High background in Western blot analysis.
-
Possible Causes:
-
Insufficient blocking.
-
Primary or secondary antibody concentration is too high.
-
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).
-
Titrate Antibodies: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that give a strong signal with low background.
-
Increase Washing Steps: Increase the number and duration of washes after antibody incubations.
-
Visualizations
Caption: Mechanism of this compound action on HDAC11.
Caption: General experimental workflow using this compound.
References
Technical Support Center: Utilizing SIS17 in Your Research
Welcome to the technical support center for SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments, with a special focus on managing solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of mammalian HDAC11 with an IC50 value of approximately 0.83 μM.[1][2][3][4] Unlike many other HDAC inhibitors, this compound is highly selective for HDAC11 and does not significantly inhibit other HDACs.[1][2][3][4][5] Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2][3][4][5] By preventing the removal of myristoyl groups from SHMT2, this compound can modulate downstream cellular processes.
Q2: What are the common research applications of this compound?
This compound is a valuable tool for investigating the biological functions of HDAC11 and for preclinical studies in various disease models. It has been used in cancer research, where it has shown synergistic cytotoxicity with chemotherapeutic agents like Oxaliplatin in K562 cells.[1] Additionally, research suggests that inhibiting HDAC11 could be beneficial in treating viral infections, multiple sclerosis, and metabolic diseases.[5][6]
Q3: What is the solubility of this compound?
This compound is a hydrophobic molecule with poor water solubility.[7] It is, however, soluble in dimethyl sulfoxide (B87167) (DMSO).[2][8][9] This characteristic necessitates careful consideration of the solvent used when preparing solutions for in vitro and in vivo experiments.
Troubleshooting Guide: Controlling for Solvent Effects
A primary challenge when working with this compound is its reliance on DMSO for solubilization, which can introduce solvent-related effects in your experiments. This guide provides detailed protocols and recommendations to mitigate these effects.
Issue 1: Preparing this compound Stock and Working Solutions for In Vitro Assays
Problem: How do I properly dissolve and dilute this compound for cell-based experiments to avoid precipitation and minimize DMSO-induced artifacts?
Solution:
A systematic approach to preparing your this compound solutions is critical. The following protocol is recommended for preparing a working solution from a powdered form of this compound.
Detailed Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the powdered this compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or pipetting. Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation when adding the DMSO stock to your aqueous cell culture medium, it is advisable to make an intermediate dilution of your stock solution in DMSO. For example, you can dilute your 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C. Using cold media can decrease the solubility of hydrophobic compounds.
-
To prepare your final working solution, slowly add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling the tube or plate. This gradual addition helps to prevent "solvent shock," where the rapid change in polarity causes the compound to precipitate.
-
Crucially, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.
-
-
Include a Vehicle Control:
-
It is essential to have a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as your this compound-treated groups, but without the inhibitor. This allows you to distinguish the effects of this compound from any effects caused by the DMSO solvent itself.
-
Issue 2: this compound Precipitates in Cell Culture Medium
Problem: I've diluted my this compound stock solution into the cell culture medium, but I see a precipitate, either immediately or after some time in the incubator.
Solution:
Precipitation of a hydrophobic compound like this compound in aqueous media is a common issue. Here are the likely causes and how to troubleshoot them:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to "crash out" of the solution.[10] | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[10] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.[10] |
| Concentration Exceeds Solubility | The final concentration of this compound in the media is higher than its solubility limit in that specific medium. | 1. Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. |
| Media Components and Temperature | Interactions with salts, proteins, or other components in the media can lead to precipitation. Temperature fluctuations can also affect solubility.[11][12] | 1. Maintain Temperature: Always use pre-warmed media and minimize the time culture vessels are outside the incubator. 2. Check Media Formulation: If possible, test the solubility of this compound in a simpler buffered solution like PBS to see if specific media components are the issue. |
Issue 3: Understanding and Controlling for DMSO-Induced Cellular Effects
Problem: How do I know if the observed effects in my experiment are due to this compound or the DMSO solvent?
Solution:
DMSO, while a common solvent, is not inert and can have biological effects on cells, including altered cell growth, differentiation, and gene expression.[3][6] Therefore, it is crucial to understand and control for these potential confounding factors.
Data on DMSO Cytotoxicity:
The following table summarizes the reported effects of different DMSO concentrations on cultured cells. Note that the sensitivity to DMSO can vary significantly between cell lines.
| DMSO Concentration (v/v) | Observed Effects | Recommendation |
| > 10% | Generally used for cryopreservation. At this concentration, it can induce membrane pore formation and apoptosis.[1] | Avoid for cellular assays. |
| 1% - 5% | Can inhibit cell proliferation and induce cytotoxicity.[2] The effects are often dose- and time-dependent. | Use with caution and only if necessary for solubility. A thorough vehicle control is mandatory. |
| 0.1% - 0.5% | Generally considered a safe range for most cell lines, with minimal impact on cell viability and proliferation.[2][8] | Recommended range for most in vitro experiments with this compound. |
| < 0.1% | The "gold standard" for minimizing solvent effects.[8] | Ideal for sensitive assays and cell lines. |
Experimental Design Best Practices:
-
Always include a vehicle control: As mentioned, this is the most critical control.
-
Perform a DMSO dose-response curve: Before starting your experiments with this compound, it is good practice to test the effect of a range of DMSO concentrations (e.g., 0.05% to 1%) on your specific cell line's viability and any key baseline readouts of your assay. This will help you determine the maximum tolerated DMSO concentration.
-
Keep the DMSO concentration consistent across all wells: Ensure that the final DMSO concentration is the same in all experimental and control wells, including your untreated control (by adding the same volume of pure media without DMSO).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biology, the following diagrams have been generated.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Validation & Comparative
A Comparative Analysis of SIS17 and SIS7: Efficacy and Cellular Activity of Two Novel HDAC11 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and cellular activity of two novel and selective Histone Deacetylase 11 (HDAC11) inhibitors, SIS17 and SIS7. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC11, the sole member of Class IV HDACs, has emerged as a significant therapeutic target due to its unique enzymatic activity and its involvement in various pathological processes. Unlike other HDACs that primarily function as deacetylases, HDAC11 exhibits robust defatty-acylase activity, specifically removing long-chain fatty acyl groups from lysine (B10760008) residues on substrate proteins. One such key substrate is Serine Hydroxymethyltransferase 2 (SHMT2), a metabolic enzyme that influences cellular one-carbon metabolism and immune signaling.
This compound and SIS7 were developed as potent and selective inhibitors of HDAC11 through an activity-guided rational design approach. This guide presents a detailed comparison of their in vitro efficacy, selectivity, and performance in cellular assays.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and SIS7.
Table 1: In Vitro Inhibitory Activity against HDAC11
| Compound | Substrate | IC50 (μM) |
| This compound | Myristoyl-H3K9 peptide | 0.83[1] |
| Myristoyl-SHMT2 peptide | 0.27[1] | |
| SIS7 | Myristoyl-H3K9 peptide | 0.91[1] |
| Myristoyl-SHMT2 peptide | 1.0[1] |
Table 2: Selectivity Profile against Other HDAC Isoforms
| Compound (at 100 μM) | HDAC1 | HDAC8 | HDAC4 | SIRT1 | SIRT2 | SIRT3 | SIRT6 |
| This compound | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
| SIS7 | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition | No significant inhibition |
Efficacy and Cellular Activity
While both this compound and SIS7 demonstrate potent and selective inhibition of HDAC11 in in vitro enzymatic assays, their performance in a cellular context differs significantly. Experimental evidence indicates that This compound exhibits superior efficacy in cells compared to SIS7 .[1] This enhanced cellular activity is attributed to its increased cell permeability and/or greater metabolic stability.[1]
In studies using MCF7 cells, this compound was shown to effectively increase the fatty acylation level of the endogenous HDAC11 substrate, SHMT2.[2] In contrast, SIS7 was less effective in this cellular assay, and LC-MS analysis of cell lysates readily detected this compound but not SIS7, further suggesting differences in their cellular uptake or stability.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: HDAC11 signaling pathway involving SHMT2 and IFNαR1.
Caption: Experimental workflows for in vitro and in-cell assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol outlines the procedure for determining the in vitro inhibitory potency of compounds against HDAC11 using a myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human HDAC11 enzyme
-
Myristoylated peptide substrate (e.g., Myristoyl-H3K9 or Myristoyl-SHMT2 peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, SIS7) dissolved in DMSO
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and SIS7) in assay buffer. The final DMSO concentration in the reaction should be kept below 1%.
-
In a microplate, add the diluted test compounds, the myristoylated peptide substrate (final concentration, e.g., 50 µM), and assay buffer.
-
Initiate the enzymatic reaction by adding the recombinant HDAC11 enzyme (final concentration, e.g., 50 nM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% ACN with 0.1% TFA).
-
Analyze the samples by reverse-phase HPLC on a C18 column. The substrate and the de-myristoylated product are separated and quantified by monitoring the absorbance at a specific wavelength (e.g., 214 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In-Cell SHMT2 Fatty Acylation Assay
This protocol describes a method to assess the ability of HDAC11 inhibitors to increase the fatty acylation of endogenous SHMT2 in cultured cells.
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
Test compounds (this compound, SIS7) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-conjugated beads
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against SHMT2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed MCF7 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the alkyne-tagged palmitic acid analog (e.g., 50 µM Alk14) and different concentrations of the test compounds (this compound or SIS7) for 6 hours at 37°C.
-
Harvest the cells and lyse them in lysis buffer.
-
Perform a click chemistry reaction on the cell lysates by adding biotin-azide and the catalyst mixture to conjugate biotin (B1667282) to the alkyne-tagged fatty acylated proteins.
-
Incubate the biotin-labeled lysates with streptavidin-conjugated beads to pull down the fatty acylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against SHMT2 to detect the amount of pulled-down (i.e., fatty acylated) SHMT2.
-
Quantify the band intensities to determine the relative levels of SHMT2 fatty acylation in response to treatment with the inhibitors.
Cell Permeability and Metabolic Stability Assessment (LC-MS based)
While the specific protocol used in the primary literature for this compound and SIS7 is not detailed, a general approach for assessing cell permeability and metabolic stability using LC-MS is described below.
Cell Permeability (e.g., Caco-2 Assay):
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which mimics the intestinal epithelium.
-
Add the test compound (this compound or SIS7) to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Metabolic Stability (e.g., Liver Microsome Assay):
-
Prepare an incubation mixture containing liver microsomes (human or mouse), a NADPH-regenerating system, and buffer.
-
Add the test compound (this compound or SIS7) to the mixture and incubate at 37°C.
-
At different time points, take aliquots of the reaction and quench the metabolic activity (e.g., by adding cold acetonitrile).
-
Analyze the remaining concentration of the parent compound in each aliquot by LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Conclusion
Both this compound and SIS7 are potent and highly selective inhibitors of HDAC11's defatty-acylase activity. However, for cellular applications, this compound demonstrates superior efficacy, likely due to better cell permeability and/or metabolic stability. Researchers should consider these differences when selecting an inhibitor for their specific experimental needs. The provided protocols and diagrams offer a framework for the experimental evaluation of these and other HDAC11 inhibitors.
References
SIS17 vs. FT895: A Comparative Guide to HDAC11 Inhibitors
For researchers and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a detailed, data-driven comparison of two prominent Histone Deacetylase 11 (HDAC11) inhibitors: SIS17 and FT895. By examining their inhibitory activity, selectivity, and cellular effects, this document aims to equip scientists with the necessary information to make an informed decision for their research needs.
At a Glance: Key Performance Indicators
A direct comparison of this compound and FT895 reveals distinct profiles in terms of potency and selectivity. While FT895 demonstrates higher potency in certain assays, this compound exhibits a more selective inhibitory profile, a crucial factor in minimizing off-target effects.
| Inhibitor | Target | IC50 (HDAC11) | Selectivity Profile | Reference |
| This compound | HDAC11 | 0.83 µM (myristoyl-H3K9 substrate) 270 nM (myristoyl-SHMT2 peptide) | Highly selective for HDAC11; no significant inhibition of other HDACs or sirtuins tested. | [1] |
| FT895 | HDAC11 | 3 nM (trifluoroacetyl lysine (B10760008) substrate) 0.74 µM (myristoyl-H3K9 substrate) | Highly selective, with >1000-fold selectivity against 10 other HDAC family members. Also inhibits HDAC4 (IC50 ~25 µM) and HDAC8 (IC50 9.2 µM). | [1][2] |
In-Depth Analysis of Inhibitory Activity
The potency of an inhibitor is a critical determinant of its utility. The half-maximal inhibitory concentration (IC50) values for this compound and FT895 have been determined using various in vitro assays.
Initial reports highlighted FT895 as a nanomolar inhibitor of HDAC11, with an IC50 of 3 nM.[2] However, this was determined using a trifluoroacetyl lysine substrate.[1] A subsequent head-to-head comparison using a more physiologically relevant myristoylated peptide substrate (myristoyl-H3K9) in an HPLC-based assay revealed comparable potencies for the two inhibitors: 0.83 µM for this compound and 0.74 µM for FT895.[1]
Furthermore, when tested against a myristoylated peptide derived from a known cellular substrate of HDAC11, Serine Hydroxymethyltransferase 2 (SHMT2), this compound showed an IC50 of 270 nM.[1]
Cellular Activity
Both this compound and FT895 are cell-permeable and have demonstrated the ability to engage with HDAC11 within a cellular context. A key function of HDAC11 is the defatty-acylation of substrates like SHMT2.[1] Treatment of MCF7 cells with this compound led to a significant increase in the fatty-acylation level of endogenous SHMT2, confirming its cellular activity.[1] Similarly, FT895 has shown promising cellular activity in various studies.[3] In a direct comparison, this compound was noted to be potentially more effective in cells, which could be attributed to better cell permeability or metabolic stability.[1]
Selectivity: A Crucial Differentiator
Selectivity is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target. In a direct comparative study, this compound was found to be more selective for HDAC11 than FT895.[1] While both are highly selective over many other HDACs, FT895 also demonstrated inhibitory activity against HDAC4 and HDAC8 at micromolar concentrations.[1] In contrast, this compound did not show significant inhibition of other HDACs or sirtuins tested, establishing it as one of the most selective HDAC11 inhibitors reported.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
In Vitro HDAC Inhibition Assay (HPLC-based)
This protocol was utilized for the direct comparison of this compound and FT895.[1]
Objective: To determine the IC50 values of inhibitors against HDAC11 and other HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes
-
Myristoyl-H3K9 peptide substrate
-
Inhibitors (this compound, FT895) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Quenching solution (e.g., containing a developer like trypsin)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a microplate, add the HDAC enzyme, the inhibitor dilution (or DMSO for control), and the assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide fragments.
-
Quantify the peak areas to determine the extent of enzymatic activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular SHMT2 Acylation Assay
This assay is used to confirm the target engagement of HDAC11 inhibitors in a cellular context.[1]
Objective: To measure the change in the fatty-acylation level of endogenous SHMT2 upon inhibitor treatment.
Materials:
-
Cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
HDAC11 inhibitor (this compound or FT895)
-
Cell lysis buffer
-
Streptavidin beads
-
Antibodies: anti-SHMT2, secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the HDAC11 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform a click chemistry reaction to attach a biotin (B1667282) tag to the acylated SHMT2.
-
Pull down the biotin-tagged proteins using streptavidin beads.
-
Elute the pulled-down proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Analyze the band intensities to determine the relative change in SHMT2 acylation.
Signaling Pathways Modulated by HDAC11 Inhibition
HDAC11 has been implicated in several critical signaling pathways. Its inhibition by compounds like this compound and FT895 can therefore have significant downstream effects.
HDAC11-SHMT2-Interferon Signaling Pathway
HDAC11 is a key regulator of the type I interferon (IFN) signaling pathway through its defatty-acylation of SHMT2.[4][5] Myristoylated SHMT2 interacts with the interferon alpha receptor 1 (IFNαR1), preventing its ubiquitination and subsequent degradation. This leads to increased cell surface levels of IFNαR1 and enhanced downstream IFN signaling. By inhibiting HDAC11, this compound and FT895 increase the levels of myristoylated SHMT2, thereby promoting a more robust antiviral and immune response.
HDAC11 and the LKB1/AMPK Signaling Pathway
In the context of hepatocellular carcinoma, HDAC11 has been shown to suppress the transcription of Liver Kinase B1 (LKB1) by promoting histone deacetylation in its promoter region. This leads to the inactivation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular metabolism. Inhibition of HDAC11 can, therefore, restore LKB1 expression, activate AMPK signaling, and inhibit glycolysis, thereby suppressing cancer stemness.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and FT895 will ultimately depend on the specific requirements of the research.
-
For studies requiring the highest possible selectivity for HDAC11 , this compound is the superior choice due to its cleaner off-target profile.[1] This is particularly important for cellular studies where unambiguous attribution of a phenotype to HDAC11 inhibition is critical.
-
For applications where high potency is the primary concern and some off-target activity against HDAC4 and HDAC8 can be tolerated or is even desired , FT895 may be a suitable option, especially when using assays with non-acylated substrates.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC11 regulates type I interferon signaling through defatty-acylation of SHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Epigenetic Landscape: A Comparative Guide to the Selectivity of SIS17 and Pan-HDAC Inhibitors
For researchers, scientists, and drug development professionals, the targeted modulation of histone deacetylases (HDACs) presents a promising therapeutic avenue for a multitude of diseases. However, the clinical utility of broad-spectrum pan-HDAC inhibitors is often hampered by off-target effects. This guide provides a detailed comparison of the highly selective HDAC11 inhibitor, SIS17, with pan-HDAC inhibitors, supported by experimental data, protocols, and a visual representation of their differential impact on cellular signaling.
Unveiling the Selectivity Profile: this compound vs. Pan-HDAC Inhibitors
This compound has emerged as a potent and specific inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC, with an IC50 value of 0.83 μM.[1][2][3] Its mechanism of action involves the inhibition of the demyristoylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[2][3] Crucially, studies have demonstrated that this compound exhibits remarkable selectivity, showing no significant inhibition of other HDAC isoforms, including representatives from Class I (HDAC1, HDAC8), Class II (HDAC4), and Class III (sirtuins), even at concentrations as high as 100 μM.[4]
In stark contrast, pan-HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, Belinostat, and Trichostatin A, exert their effects by targeting a broad range of HDAC isoforms across different classes. This lack of specificity, while effective in some therapeutic contexts, can lead to a wider array of biological responses and potential toxicities.
The following table summarizes the inhibitory activity (IC50 values) of this compound against HDAC11 and a selection of pan-HDAC inhibitors against various HDAC isoforms, highlighting the distinct selectivity profiles.
| Inhibitor | Class I | Class IIa | Class IIb | Class IV |
| HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | |
| This compound | >100,000[4] | >100,000 | >100,000 | >100,000[4] |
| Vorinostat (SAHA) | 10 - 50 | ~160 | 20 - 70 | 480 |
| Panobinostat | 3.9 - 20 | 4.8 - 30 | 2.5 - 30 | 230 |
| Belinostat | 25 - 60 | 30 - 80 | 20 - 50 | 400 |
| Trichostatin A (TSA) | 1.5 - 10 | 1.8 - 20 | 1.2 - 15 | 140 |
Experimental Protocols: Assessing HDAC Inhibitor Selectivity
The determination of inhibitor selectivity is paramount in drug discovery. The IC50 values presented in this guide are typically generated using in vitro enzymatic assays. Below are detailed methodologies for commonly employed assays.
Fluorogenic HDAC Activity Assay
This high-throughput assay measures the activity of HDAC enzymes by monitoring the fluorescence generated from a synthetic substrate.
Principle: A fluorogenic substrate, consisting of an acetylated lysine (B10760008) residue linked to a fluorescent molecule, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the HDAC inhibitor (e.g., this compound, pan-HDAC inhibitor) in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human HDAC enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of the diluted HDAC enzyme to each well.
-
Add 10 µL of the test compound at various concentrations (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the HDAC substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution containing a protease to cleave the deacetylated substrate.[5][6][7][8]
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm).[5][7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).
-
Cell-Based HDAC Activity Assay
This assay format provides insights into the inhibitor's activity within a cellular context, accounting for cell permeability and intracellular target engagement.
Principle: Cells are treated with a cell-permeable fluorogenic HDAC substrate. Intracellular HDACs deacetylate the substrate, which is then cleaved by cellular proteases, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the intracellular HDAC activity.
Protocol:
-
Cell Culture:
-
Plate cells in a 96-well microplate and culture overnight to allow for attachment.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the HDAC inhibitor (or vehicle control) and incubate for a predetermined time (e.g., 2-24 hours).
-
-
Substrate Incubation:
-
Add the cell-permeable fluorogenic HDAC substrate to each well and incubate at 37°C for 1-2 hours.
-
-
Signal Development and Detection:
-
Add a developer solution containing a cell lysis agent to each well to stop the reaction and facilitate the release of the fluorescent product.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or resazurin (B115843) assay).
-
Calculate the IC50 value as described for the in vitro assay.
-
Differential Signaling Pathways: The Case of Macrophage Polarization
The selective inhibition of specific HDAC isoforms can lead to distinct downstream cellular effects compared to the broad inhibition by pan-HDAC inhibitors. A compelling example is the opposing roles of HDAC6 and HDAC11 in regulating macrophage polarization, a critical process in the immune response and cancer progression.
Inhibition of HDAC6 has been shown to promote a pro-inflammatory M1 macrophage phenotype, which is associated with anti-tumor immunity.[1][9][10] Conversely, inhibition of HDAC11 enhances an anti-inflammatory M2 macrophage phenotype, which can promote tumor growth and suppress immune responses.[1][9][11] A pan-HDAC inhibitor, by targeting both HDAC6 and HDAC11, would likely induce a mixed and potentially counteractive effect on macrophage function. This highlights the therapeutic advantage of isoform-selective inhibitors like this compound in precisely modulating specific signaling pathways.
References
- 1. avstera.com [avstera.com]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 6. westbioscience.com [westbioscience.com]
- 7. abcam.com [abcam.com]
- 8. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HDAC6 Deacetylase Activity Is Critical for Lipopolysaccharide-Induced Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of SIS17 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of SIS17, a selective inhibitor of histone deacetylase 11 (HDAC11), in a new cell line. We offer a comparative analysis of this compound against other HDAC inhibitors, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of HDAC Inhibitors
This compound has emerged as a valuable tool for studying the specific functions of HDAC11 due to its high selectivity. To contextualize its performance, the following table summarizes the inhibitory activity (IC50 values) of this compound and other representative HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Class | HDAC11 IC50 (µM) | Selectivity Profile (IC50 in µM for other HDACs) |
| This compound | HDAC11-selective | 0.83 [1][2][3][4][5] | >100 against HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6[2] |
| FT895 | HDAC11-selective | 0.003 - 0.74[2][6][7][8] | HDAC4 (25), HDAC8 (9.2)[2]. Reported to have >1000-fold selectivity against other HDACs[6][7][9]. |
| Vorinostat (SAHA) | Pan-HDAC | Reported to suppress 50% of HDAC11 activity at 0.2 µM[7] | Broad activity against Class I and II HDACs. |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC | Potent pan-HDAC inhibitor with IC50 values in the nanomolar range against Class I, II, and IV HDACs[10][11][12][13] | Broad activity against most HDAC isoforms. |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To effectively validate this compound's specificity, it is crucial to understand its mechanism of action and the experimental procedures involved.
HDAC11 Signaling Pathway
HDAC11 is a deacylase that removes myristoyl groups from substrate proteins, a post-translational modification known as demyristoylation. A key substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-carbon metabolism. The myristoylation status of SHMT2 influences downstream signaling pathways, including the type I interferon response. This compound specifically inhibits this demyristoylation activity of HDAC11.
Caption: HDAC11 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Validation
A multi-pronged approach is recommended to robustly validate the specificity of this compound in a new cell line. This involves confirming direct target engagement, assessing the on-target effect, and evaluating potential off-target effects.
References
- 1. scbt.com [scbt.com]
- 2. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 8. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of the HDAC11 Inhibitor SIS17
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SIS17, a known histone deacetylase 11 (HDAC11) inhibitor, focusing on its cross-reactivity with other HDAC isoforms. The information is compiled from published experimental data to offer an objective overview for research and drug development applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of HDAC11, the sole member of the class IV histone deacetylases.[1][2][3] It was developed through an activity-guided rational design approach to achieve high specificity.[1][4] Most commercially available HDAC inhibitors target multiple isoforms, which can lead to off-target effects and toxicity.[5][6] Highly selective inhibitors like this compound are valuable tools for investigating the specific biological functions of individual HDACs and for developing more targeted therapeutics.[1][7] Functionally, this compound has been shown to inhibit the demyristoylation of serine hydroxymethyl transferase 2 (SHMT2), a known substrate of HDAC11, without significantly affecting other HDACs.[4][8][9]
Cross-Reactivity Data: this compound vs. Other HDAC Isoforms
The selectivity of this compound has been evaluated against a panel of representative HDAC isoforms from different classes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's high selectivity for HDAC11.
| Inhibitor | Target HDAC | IC50 (μM) | Class | Notes |
| This compound | HDAC11 | 0.83 | IV | Tested with myristoyl-H3K9 peptide substrate.[1] |
| HDAC1 | >100 | I | No significant inhibition observed at 100 μM.[1] | |
| HDAC8 | >100 | I | No significant inhibition observed at 100 μM.[1] | |
| HDAC4 | >100 | II | No significant inhibition observed at 100 μM.[1] | |
| SIRT1 | >100 | III | No significant inhibition observed at 100 μM.[1] | |
| SIRT2 | >100 | III | No significant inhibition observed at 100 μM.[1] | |
| SIRT3 | >100 | III | No significant inhibition observed at 100 μM.[1] | |
| SIRT6 | >100 | III | No significant inhibition observed at 100 μM.[1] | |
| FT895 | HDAC11 | 0.74 | IV | A comparator HDAC11 inhibitor.[1] |
| HDAC4 | 25 | II | Shows cross-reactivity with HDAC4.[1] | |
| HDAC8 | 9.2 | I | Shows cross-reactivity with HDAC8.[1] |
Data sourced from reference[1].
Experimental Protocols
The data presented above were generated using specific biochemical and cellular assays. Below are detailed methodologies representative of those used to determine HDAC inhibitor selectivity and activity.
1. In Vitro HDAC Isoform Selectivity Assay (HPLC-based)
This assay quantitatively measures the enzymatic activity of various HDAC isoforms in the presence of an inhibitor to determine IC50 values.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 4, 8, 11) and Sirtuins (SIRT1-3, 6).
-
Acylated peptide substrates (e.g., myristoyl-H3K9 peptide for HDAC11).
-
This compound compound of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., trypsin in buffer).
-
Quenching solution (e.g., trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a microplate, add the specific recombinant HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific acylated peptide substrate to each well.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution.
-
Add a developer solution (e.g., trypsin) to digest the peptide and release the fluorophore-tagged product.
-
Analyze the reaction product by reverse-phase HPLC to separate the acylated substrate from the deacetylated product.
-
Quantify the amount of product by measuring fluorescence or absorbance.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
2. Cellular Off-Target Effect Analysis (Western Blot)
This assay assesses the selectivity of an inhibitor within a cellular context by measuring changes in the acetylation levels of known substrates of other HDACs.
-
Objective: To confirm that this compound does not inhibit other HDACs (like class I HDACs or HDAC6) in cells.
-
Materials:
-
Cell line (e.g., MCF7).[1]
-
This compound and a pan-HDAC inhibitor (e.g., SAHA) as a positive control.
-
Cell lysis buffer.
-
Primary antibodies against acetylated α-tubulin (a marker for HDAC6 inhibition) and acetylated Histone H3 (a marker for class I HDAC inhibition).
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Culture MCF7 cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound (e.g., up to 50 μM) or a positive control (e.g., 1 μM SAHA) for a specified duration (e.g., 24 hours).[1]
-
Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin, acetylated H3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine if this compound treatment increased acetylation levels compared to the untreated control. The results for this compound are expected to show no change, while the SAHA control should show a significant increase.[1]
-
Visualizations: Pathways and Workflows
HDAC11 Inhibition Pathway by this compound
The following diagram illustrates the specific mechanism of action of this compound. It selectively binds to and inhibits HDAC11, preventing the demyristoylation of its substrate, SHMT2. This targeted action avoids interference with the deacetylation of other substrates like α-tubulin and histones, which are regulated by other HDAC isoforms.
Caption: Mechanism of selective HDAC11 inhibition by this compound.
Experimental Workflow for Assessing Inhibitor Selectivity
This diagram outlines the logical progression of experiments used to validate the isoform selectivity of a novel HDAC inhibitor like this compound, moving from initial in vitro screening to confirmation in a cellular environment.
Caption: Workflow for determining HDAC inhibitor isoform selectivity.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. This compound Supplier | CAS 2374313-54-7 | Tocris Bioscience [tocris.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α‑Amino Amide Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of Histone Deacetylase (HDAC) Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, primarily in oncology, by modulating the epigenetic landscape of cancer cells. These inhibitors are broadly categorized based on their selectivity towards different classes of HDAC enzymes. This guide provides an objective comparison of the efficacy of various HDAC inhibitor classes, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries and drug development endeavors.
Efficacy Comparison of HDAC Inhibitor Classes
The efficacy of HDAC inhibitors varies significantly depending on their class selectivity. Pan-HDAC inhibitors target multiple HDAC enzymes, leading to broad biological effects, whereas class-selective and isoform-selective inhibitors offer the potential for more targeted therapeutic intervention with a potentially improved safety profile.
Enzymatic Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor against a specific enzyme. The following table summarizes the reported IC50 values for representative HDAC inhibitors across different classes, highlighting their selectivity profiles.
| Inhibitor | Class | Target HDACs | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| Vorinostat (SAHA) | Pan-HDAC | Class I, II, IV | 20 | 31 | - | - | - |
| Panobinostat (LBH589) | Pan-HDAC | Class I, II, IV | - | - | - | - | - |
| Belinostat (PXD101) | Pan-HDAC | Class I, II | - | - | - | - | - |
| Entinostat (MS-275) | Class I-selective | HDAC1, HDAC2, HDAC3 | - | - | - | - | - |
| Romidepsin (FK228) | Class I-selective | HDAC1, HDAC2 | - | - | - | - | - |
| ACY-1215 (Ricolinostat) | Class IIb-selective | HDAC6 | >10,000 | >10,000 | >10,000 | 5 | >10,000 |
| MC1568 | Class IIa-selective | HDAC4, HDAC5, HDAC7, HDAC9 | - | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Clinical Efficacy in Oncology
The clinical efficacy of HDAC inhibitors is often evaluated by the objective response rate (ORR), which represents the proportion of patients with a partial or complete response to treatment. The table below provides a snapshot of the clinical performance of different HDAC inhibitor classes in various cancers.
| Inhibitor Class | Representative Drug(s) | Cancer Type | Objective Response Rate (ORR) |
| Pan-HDAC | Vorinostat, Panobinostat, Belinostat | Cutaneous T-cell Lymphoma (CTCL) | 29.7% (Vorinostat)[1] |
| Peripheral T-cell Lymphoma (PTCL) | 25.8% (Belinostat) | ||
| Multiple Myeloma (in combination) | 64% (Panobinostat)[2] | ||
| Class I-selective | Romidepsin, Entinostat | Cutaneous T-cell Lymphoma (CTCL) | 34% (Romidepsin) |
| Peripheral T-cell Lymphoma (PTCL) | 38% (Romidepsin)[3] | ||
| Hormone Receptor-positive Breast Cancer (in combination) | 19% (Entinostat)[4] | ||
| Class IIb-selective | Ricolinostat | Multiple Myeloma (in combination) | 38%[2] |
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their therapeutic effects by altering the acetylation status of both histone and non-histone proteins, thereby influencing a multitude of cellular signaling pathways.
Figure 1. Key signaling pathways modulated by HDAC inhibitors.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the accurate assessment of HDAC inhibitor efficacy. The following sections detail standard methodologies for key in vitro assays.
HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of a specific HDAC isoform in the presence of an inhibitor.
Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC inhibitor of interest
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the diluted recombinant HDAC enzyme to all wells except the no-enzyme control.
-
Incubate for a pre-determined time at 37°C.
-
Add the fluorogenic HDAC substrate to all wells and incubate for 30-60 minutes at 37°C.
-
Add the developer solution to all wells and incubate for 10-15 minutes at room temperature.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of an HDAC inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the HDAC inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins following treatment with an HDAC inhibitor.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones.
Materials:
-
Cancer cell line of interest
-
HDAC inhibitor of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Figure 2. A typical experimental workflow for evaluating HDAC inhibitor efficacy.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Profile of Histone Deacetylase Inhibitors for Metastatic Breast Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIS17 and Other Commercial HDAC11 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of specific enzymes and for validating novel therapeutic targets. Histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family, has emerged as a promising target in oncology, immunology, and metabolic diseases. This guide provides a side-by-side analysis of SIS17 and other commercially available HDAC11 inhibitors, supported by experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Performance Comparison of Commercial HDAC11 Inhibitors
The efficacy and selectivity of HDAC inhibitors are paramount for their utility as research tools. The following table summarizes the in vitro potency (IC50) of this compound and other commercially available inhibitors against HDAC11 and other HDAC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | HDAC11 IC50 | Selectivity Profile (IC50 in µM for other HDACs) | Commercial Availability |
| This compound | 0.83 µM[1][2][3] | Highly selective for HDAC11. No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, and SIRT6 at 100 µM.[4] | Yes |
| FT895 | 0.003 µM (3 nM)[5][6][7][8] | Highly selective for HDAC11. IC50 > 5 µM for HDACs 1-10.[5] However, another study reported an IC50 of 0.74 µM for HDAC11 and inhibition of HDAC4 (IC50 = 25 µM) and HDAC8 (IC50 = 9.2 µM).[4] | Yes |
| Quisinostat (JNJ-26481585) | 0.00037 µM (0.37 nM)[9] | Pan-HDAC inhibitor. Potent against HDAC1 (0.11 nM), HDAC2 (0.33 nM), HDAC4 (0.64 nM), and HDAC10 (0.46 nM).[6][9] | Yes |
| Mocetinostat (MGCD0103) | 0.59 µM[1] | Class I and IV selective. Potent against HDAC1 (0.15 µM), HDAC2, and HDAC3. No activity against HDAC4, 5, 6, 7, and 8.[1][9] | Yes |
| Elevenostat (JB3-22) | 0.235 µM[6][10] | Selective for HDAC11.[6][10] | Yes |
| PB94 | 0.108 µM (108 nM)[9] | Selective for HDAC11 with >40-fold selectivity over other HDAC isoforms.[9][11] | Yes |
Mechanism of Action: Beyond Deacetylation
HDAC11 exhibits a unique catalytic activity, functioning as a robust defatty-acylase, specifically a demyristoylase, which is significantly more efficient than its deacetylase activity.[12] this compound exerts its inhibitory effect by blocking this demyristoylation activity. A key substrate of HDAC11 is the metabolic enzyme Serine Hydroxymethyltransferase 2 (SHMT2).[2][3][4][12] By inhibiting the demyristoylation of SHMT2, this compound has been shown to be active in cellular assays, a feature not demonstrated by all HDAC11 inhibitors.[4]
Key Signaling Pathways Involving HDAC11
HDAC11 is implicated in several critical signaling pathways, making its selective inhibition a valuable tool for studying various physiological and pathological processes.
Type I Interferon Signaling
HDAC11 negatively regulates the type I interferon (IFN) signaling pathway. It achieves this by demyristoylating SHMT2, which in turn affects the ubiquitination and cell surface levels of the type I IFN receptor (IFNAR1). Inhibition of HDAC11, therefore, enhances type I IFN signaling, suggesting a therapeutic potential for viral infections and cancer immunotherapy.
Caption: HDAC11-mediated regulation of Type I Interferon signaling.
Metabolic Regulation
HDAC11 plays a crucial role in metabolic homeostasis. Studies have shown that HDAC11 knockout mice are resistant to high-fat diet-induced obesity and exhibit improved insulin (B600854) sensitivity. Mechanistically, HDAC11 deficiency enhances the thermogenic program in brown adipose tissue and activates the AdipoR-AMPK signaling pathway in the liver.
Caption: HDAC11's role in metabolic regulation via the AdipoR-AMPK pathway.
Experimental Methodologies
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for key assays used in the characterization of HDAC11 inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of a recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC11 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC11 enzyme to all wells except the negative control.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
In Vitro Demyristoylation Assay (HPLC-based)
This assay directly measures the demyristoylation activity of HDAC11 using a myristoylated peptide substrate.
Materials:
-
Recombinant human HDAC11 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Myristoylated peptide substrate (e.g., myristoyl-H3K9 peptide)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile phases for gradient elution (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In microcentrifuge tubes, combine the assay buffer, myristoylated peptide substrate, and the diluted test compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the recombinant HDAC11 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the myristoylated (substrate) and demyristoylated (product) peptides.
-
Quantify the peak areas for the substrate and product.
-
Calculate the percent inhibition based on the reduction in product formation in the presence of the inhibitor and determine the IC50 value.
Conclusion
The selection of an appropriate HDAC11 inhibitor is contingent on the specific research question. For studies requiring a highly potent and selective tool compound with demonstrated cellular activity, This compound and FT895 represent excellent choices. This compound has been well-characterized in its ability to inhibit the demyristoylation of the endogenous substrate SHMT2 in cells. While FT895 exhibits greater potency in some assays, its selectivity has been debated in at least one study. For broader inhibition of class I and IV HDACs, Mocetinostat may be suitable. Researchers should carefully consider the reported selectivity profiles and the specific enzymatic activity they wish to probe (deacetylation vs. defatty-acylation) when selecting an inhibitor. The detailed protocols provided herein should enable rigorous and reproducible evaluation of these and other HDAC11 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 8. A novel HDAC11 inhibitor potentiates the tumoricidal effects of cordycepin against malignant peripheral nerve sheath tumor through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HDAC11 Antibody Specificity Following SIS17 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly critical when studying the effects of small molecule inhibitors, such as SIS17, a selective inhibitor of Histone Deacetylase 11 (HDAC11). This guide provides a framework for validating HDAC11 antibody specificity after this compound treatment, offering a comparison of validation techniques and the necessary experimental protocols.
This compound is a potent and selective inhibitor of HDAC11, a unique class IV histone deacetylase.[1][2] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, removing myristoyl groups from substrates like serine hydroxymethyltransferase 2 (SHMT2).[3][4] this compound specifically inhibits this demyristoylation activity, with a reported IC50 of 0.83 μM.[2] Treatment of cells with this compound has been shown to increase the fatty acylation of SHMT2, confirming its on-target activity in a cellular context.[3] Understanding the cellular consequences of HDAC11 inhibition by this compound requires antibodies that can reliably detect HDAC11 protein.
The Importance of Antibody Validation Post-Treatment
Treatment with a specific inhibitor like this compound can potentially alter the target protein's expression, localization, or conformation. These changes can, in turn, affect antibody binding and lead to misleading results. Therefore, it is crucial to validate antibody specificity in the context of the experimental conditions, i.e., after this compound treatment. The gold standard for antibody validation is the use of knockout or knockdown models, where the absence of the target protein should result in a lack of signal.
Recommended Antibodies for HDAC11 Detection
| Antibody/Vendor | Host/Clonality | Validated Applications | Immunogen |
| Thermo Fisher Scientific (PA5-11249) [5] | Rabbit / Polyclonal | WB, IHC (P), ChIP | Synthetic peptide (N-terminal region of human HDAC11) |
| Novus Biologicals (NBP3-21615) [6] | Rabbit / Monoclonal (SR1654) | WB, IP | Synthesized peptide of human HDAC11 |
| Santa Cruz Biotechnology (sc-390737) [7] | Mouse / Monoclonal (C-5) | WB, IP, IF, ELISA | Amino acids 1-300 of human HDAC11 |
| Merck Millipore (07-1548) [8] | Rabbit / Polyclonal | WB, ELISA, IHC | KLH-conjugated synthetic peptide (N-terminal of human HDAC11) |
| Sigma-Aldrich (H4539) | Rabbit / Polyclonal | WB, ChIP | Synthetic peptide (amino acids 2-16 of human HDAC11) |
Experimental Protocols for Antibody Validation
The following are detailed protocols for Western Blotting, Immunoprecipitation, and Immunofluorescence to validate HDAC11 antibody specificity after this compound treatment.
Western Blotting
Western blotting is a fundamental technique to verify antibody specificity by detecting the target protein at its expected molecular weight.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa, or MCF7) and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 25 µM) or DMSO as a vehicle control for 1-2 days.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary HDAC11 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Validation Criteria:
-
A single band at the expected molecular weight of HDAC11 (~39 kDa).
-
Comparable band intensity between DMSO and this compound-treated samples, unless the treatment is expected to alter HDAC11 expression.
-
Absence of the band in HDAC11 knockout or knockdown cell lysates.
Immunoprecipitation (IP)
IP is used to confirm that the antibody can pull down the target protein from a complex mixture.
Experimental Workflow:
References
- 1. HDAC11 cellular assay validation with catalytic mutants and inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Guided Design of HDAC11-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC11 Polyclonal Antibody (PA5-11249) [thermofisher.com]
- 6. novusbio.com [novusbio.com]
- 7. scbt.com [scbt.com]
- 8. Anti-HDAC11 Antibody | 07-1548 [merckmillipore.com]
In Vivo Performance of SIS17: A Comparative Guide to HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, SIS17, against other established HDAC inhibitors. While in vivo data for this compound is not yet publicly available, this document summarizes its potent in vitro profile and juxtaposes it with the well-documented in vivo performance of other HDAC inhibitors, offering a framework for understanding its potential therapeutic applications.
Introduction to this compound and HDAC Inhibition
Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy and other diseases. This compound is a selective inhibitor of HDAC11, a class IV HDAC, with a reported IC50 of 0.83 μM.[1][2][3] Its selectivity distinguishes it from pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and MS-275 (Entinostat), which target multiple HDAC isoforms. This selectivity may offer a more favorable therapeutic window with reduced side effects. In cellular assays, this compound has been shown to inhibit the demyristoylation of a known HDAC11 substrate, serine hydroxymethyltransferase 2 (SHMT2), without significantly affecting the acetylation of α-tubulin or histone H3, further demonstrating its specificity.
Comparative In Vitro and In Vivo Data
To provide a comprehensive overview, the following tables summarize the available data for this compound and compare it with the established in vivo profiles of the pan-HDAC inhibitor SAHA and the class I-selective inhibitor MS-275.
Table 1: In Vitro Inhibitor Profile
| Inhibitor | Target HDACs | IC50 | Cellular Activity |
| This compound | HDAC11 | 0.83 μM[1][2][3] | Inhibits demyristoylation of SHMT2[1][2][3] |
| SAHA (Vorinostat) | Pan-HDAC (Class I, II, IV) | Nanomolar range | Induces apoptosis, cell cycle arrest, and inhibits angiogenesis[4][5] |
| MS-275 (Entinostat) | Class I HDACs (HDAC1, 2, 3) | Sub-micromolar range | Induces p21, alters cell cycle, and inhibits tumor growth[1][2] |
Table 2: In Vivo Efficacy in Xenograft Models
Note: In vivo data for this compound is not currently available. The following data for SAHA and MS-275 is presented as a benchmark for the in vivo potential of HDAC inhibitors.
| Inhibitor | Animal Model | Tumor Type | Dose & Administration | Key Findings |
| SAHA (Vorinostat) | Nude mice | Rhabdomyosarcoma (Rh41) | - | Significant inhibition of tumor growth.[4] |
| Nude mice | Large-cell lung carcinoma (NCI-H460) | - | Significant reduction in tumor size.[3][5] | |
| Immunocompetent C57BL/6J mice | Lewis Lung Carcinoma (LLC) | - | Tumor growth inhibition of approximately 48.1%.[6] | |
| MS-275 (Entinostat) | Nude mice | Various human tumors (e.g., KB-3-1, 4-1St, St-4) | 12.3 - 49 mg/kg (oral) | Marked to moderate antitumor effects.[1] |
| Nude mice | Pediatric solid tumors (US, EWS, neuroblastoma) | - (oral) | Inhibition of established tumor growth.[2] | |
| BALB/c mice | Renal cell carcinoma (RENCA) | 5 mg/kg (oral) | ~40% inhibition of tumor growth as a single agent.[7] |
Table 3: In Vivo Pharmacokinetics and Toxicity
Note: In vivo pharmacokinetic and toxicity data for this compound are not currently available.
| Inhibitor | Animal Model | Key Pharmacokinetic Parameters | Observed Toxicities |
| SAHA (Vorinostat) | BALB/c mice | t1/2: ~60-100 minutes (in humans)[8] | Generally well-tolerated in preclinical models. Clinical toxicities include fatigue, nausea, and thrombocytopenia.[9] |
| MS-275 (Entinostat) | Mice | Orally bioavailable with dose-dependent exposure. | Generally well-tolerated in preclinical models.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a generalized protocol for evaluating HDAC inhibitors in a xenograft model, based on common practices reported in the literature.
General Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Human tumor cells (e.g., NCI-H460 lung cancer cells) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Mice are randomized into treatment and control groups.
-
Control Group: Receives the vehicle used to dissolve the inhibitor (e.g., DMSO).
-
Treatment Group: Receives the HDAC inhibitor (e.g., SAHA) at a predetermined dose and schedule via a specific route of administration (e.g., intraperitoneal injection or oral gavage).
-
-
Efficacy Assessment:
-
Tumor growth is monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
-
-
Pharmacodynamic Analysis: Tumor and/or blood samples can be collected to assess target engagement (e.g., histone acetylation levels) by Western blot or immunohistochemistry.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for clarity.
Signaling Pathway: HDAC Inhibition and Tumor Suppression
Caption: HDAC inhibitor action on cellular pathways.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo HDAC inhibitor efficacy testing.
Conclusion
This compound presents a promising profile as a selective HDAC11 inhibitor with demonstrated cellular activity. While its in vivo performance remains to be characterized, the extensive data from other HDAC inhibitors like SAHA and MS-275 provide a solid foundation for designing and interpreting future preclinical studies. The high selectivity of this compound for HDAC11 suggests the potential for a differentiated therapeutic profile, possibly with an improved safety margin compared to pan-HDAC inhibitors. Further in vivo studies are warranted to explore the efficacy, pharmacokinetics, and toxicity of this compound in relevant disease models.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of SAHA, a potent histone deacetylase inhibitor, in NCI-H460 human large-cell lung carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of SIS17: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of SIS17, a selective HDAC11 inhibitor. By adhering to these procedures, laboratories can mitigate risks and maintain the highest standards of safety.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following risk profile[1]:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Given these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of the compound in its powdered form should be done in a well-ventilated area, preferably a fume hood, to minimize the risk of inhalation.
Proper Disposal Procedures for this compound
The disposal of this compound and its containers must be managed in accordance with all applicable federal, state, and local environmental regulations. The following procedural steps provide a direct answer to the operational questions regarding the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify this compound waste: This includes unused or surplus this compound powder, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, vials, gloves, bench paper).
-
Segregate this compound waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect powdered this compound and contaminated solids in a designated, leak-proof, and sealable container.
-
The container must be chemically compatible with this compound.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and sealable container.
-
Common solvents for this compound include DMSO. Ensure the waste container is compatible with the solvent used.
-
-
Empty Containers:
-
The original vial containing the powdered compound should be disposed of as hazardous solid waste.
-
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "N'-Hexadecylthiophene-2-carbohydrazide".
-
The concentration of this compound in the waste.
-
The solvent(s) used.
-
The date accumulation started.
-
The specific hazards (e.g., "Harmful," "Irritant").
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Store the waste away from incompatible chemicals.
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Handling and Solubilization
To minimize waste generation, it is recommended to prepare stock solutions of this compound accurately. The following information is based on data from suppliers[2][3]:
When preparing solutions, calculate the required amount of this compound and solvent precisely to avoid excess that will need to be disposed of.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By following these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemicals you are working with.
References
Personal protective equipment for handling SIS17
Essential Safety and Handling Guide for SIS17
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. This guide is based on the precautionary principle and established safety protocols for handling potent, novel research compounds, and other histone deacetylase (HDAC) inhibitors.[1][2] The toxicological properties of this compound have not been fully characterized. Therefore, a cautious and proactive approach to safety is paramount.[2] Always consult your institution's Environmental Health and Safety (EHS) department for guidance and perform a thorough risk assessment before beginning any work.
This compound is a potent and selective inhibitor of histone deacetylase 11 (HDAC11), a key enzyme in epigenetic regulation.[3][4] Due to its biological activity, all handling of this compound must be conducted with strict adherence to safety protocols to prevent accidental exposure to laboratory personnel. Exposure can occur through inhalation, skin contact, ingestion, or accidental puncture.[5]
Immediate Safety and Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood or a glovebox, are the primary method for controlling exposure.[1][6] PPE serves as a critical secondary line of defense. The following PPE is mandatory for all personnel handling this compound.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Receiving & Storage | • Single pair of nitrile gloves | Prevents contamination when handling the exterior of the shipping container. |
| Weighing & Dispensing (Solid Form) | • Double-gloving with chemically resistant nitrile gloves• Disposable, solid-front, back-closing lab coat with elastic cuffs• Chemical splash goggles and face shield• NIOSH-approved respirator (e.g., N95 or higher) | The powdered form of a potent compound presents a significant risk of aerosolization and inhalation.[1][2] Double-gloving provides an extra barrier against contamination. Full face protection is essential to prevent contact with eyes and mucous membranes. |
| Solubilization & Dilution | • Double-gloving with chemically resistant nitrile gloves• Disposable, solid-front, back-closing lab coat with elastic cuffs• Chemical splash goggles | While the risk of aerosolization is lower with solutions, the potential for splashes and skin contact remains.[2][7] |
| In-vitro / In-vivo Dosing | • Nitrile gloves• Lab coat• Safety glasses with side shields | Protects against incidental splashes and contamination during experimental procedures. |
| Waste Disposal | • Double-gloving with chemically resistant nitrile gloves• Disposable lab coat• Chemical splash goggles | Prevents exposure during the handling and sealing of hazardous waste containers. |
Operational and Disposal Plans
A systematic workflow is essential to ensure safety and maintain the integrity of the compound from receipt to disposal.
Safe Handling Workflow Diagram
Caption: General workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, pipette tips, vials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleaning materials as solid hazardous waste.
-
Disposal: Store hazardous waste containers in a designated, secure area away from general lab traffic. Arrange for pickup and disposal by your institution's certified hazardous waste management group.
Waste Segregation Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
